2-Bromo-5-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUFTVUBFFESEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196327 | |
| Record name | 2-Bromo-5-nitropyridine | |
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Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4487-59-6 | |
| Record name | 2-Bromo-5-nitropyridine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromo-5-nitropyridine | |
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| Record name | 4487-59-6 | |
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| Record name | 2-Bromo-5-nitropyridine | |
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| Record name | 2-bromo-5-nitropyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-nitropyridine (CAS: 4487-59-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitropyridine, a halogenated nitro-substituted pyridine (B92270), is a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties and strategically positioned functional groups make it a key intermediate in the preparation of a wide array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, key synthetic applications, and the role of its derivatives in modulating critical biological pathways. Detailed experimental protocols for its principal transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group reduction, are presented. Furthermore, this document elucidates the involvement of this compound-derived compounds in the p38 MAPK and EGFR signaling pathways, providing a foundation for its application in drug discovery and development.
Chemical and Physical Properties
This compound is a yellow crystalline powder at room temperature. It is largely insoluble in water but exhibits good solubility in a range of polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, ethanol (B145695), and methanol.[1] The compound is stable under normal laboratory conditions but may decompose when exposed to strong acids, bases, heat, or light.[1]
| Property | Value | Reference(s) |
| CAS Number | 4487-59-6 | [2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [2] |
| Molecular Weight | 202.99 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 139-141 °C | [3] |
| Boiling Point | 145-147 °C at 10 mmHg | [3] |
| Solubility | Insoluble in water; Soluble in polar organic solvents | [1] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays three distinct signals corresponding to the three protons on the pyridine ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.0 | d | ~8.5 | H-6 |
| ~8.4 | dd | ~8.5, 2.5 | H-4 |
| ~9.2 | d | ~2.5 | H-3 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~120 | C-3 |
| ~135 | C-5 |
| ~140 | C-4 |
| ~145 | C-6 |
| ~150 | C-2 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
FTIR Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretching (aromatic) |
| ~1600 | C=N and C=C stretching (pyridine ring) |
| ~1530 | Asymmetric NO₂ stretching |
| ~1350 | Symmetric NO₂ stretching |
| ~830 | C-Br stretching |
Mass Spectrometry
The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).
| m/z | Relative Intensity | Assignment |
| 202/204 | ~1:1 | [M]⁺ |
| 172/174 | [M-NO]⁺ | |
| 123 | [M-NO₂-Br]⁺ |
Key Synthetic Reactions and Experimental Protocols
This compound is a versatile substrate for a variety of cross-coupling and functional group transformation reactions, making it a valuable starting material for the synthesis of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids to yield 2-aryl-5-nitropyridines, which are important precursors for many biologically active compounds.[4]
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-nitropyridine
-
Reagents: this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: A mixture of 1,4-dioxane (B91453) and water (4:1).
-
Procedure: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Add the degassed solvent mixture and heat the reaction at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-(4-methoxyphenyl)-5-nitropyridine.
-
Expected Yield: 85-95%.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines. This compound can be efficiently coupled with primary and secondary amines using a palladium catalyst and a suitable ligand.[5]
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-5-nitropyridine
-
Reagents: this compound (1.0 eq), morpholine (B109124) (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq), sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent: Toluene.
-
Procedure: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂, XPhos, and NaOtBu. Toluene is added, followed by this compound and morpholine. The tube is sealed and the reaction mixture is heated at 100 °C for 16 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield 2-(morpholin-4-yl)-5-nitropyridine.
-
Expected Yield: 70-80%.[6]
Nitro Group Reduction
The nitro group at the 5-position can be readily reduced to an amino group, which can then be further functionalized. Catalytic hydrogenation is a common and efficient method for this transformation.[7]
Experimental Protocol: Synthesis of 5-Bromo-2-aminopyridine
-
Reagents: this compound (1.0 eq), 10% Palladium on carbon (Pd/C, 5 mol%).
-
Solvent: Ethanol.
-
Procedure: this compound is dissolved in ethanol in a hydrogenation vessel. The Pd/C catalyst is added, and the vessel is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give 5-bromo-2-aminopyridine.
-
Expected Yield: >95%.
Applications in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound have emerged as privileged scaffolds in the development of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.
Inhibition of the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli and inflammatory cytokines, playing a significant role in apoptosis and cytokine release.[] Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Several inhibitors based on the 2-anilino-5-nitropyridine scaffold have been developed as potent and selective inhibitors of p38 MAPK.[9] These inhibitors typically act as ATP-competitive binders in the kinase domain of p38.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[10] These pathways are central to cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11] Fused pyrimidine (B1678525) systems derived from aminopyridines have been extensively investigated as EGFR inhibitors.[12] These compounds often bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.
Safety and Handling
This compound is classified as acutely toxic if swallowed, and it can cause skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a cornerstone building block in synthetic organic and medicinal chemistry. Its reactivity in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, coupled with the versatility of its nitro group, provides access to a vast chemical space of novel heterocyclic compounds. The demonstrated activity of its derivatives as potent kinase inhibitors highlights the importance of this scaffold in the development of targeted therapeutics. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in research and drug discovery endeavors.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4487-59-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel, potent and selective anilinoquinazoline and anilinopyrimidine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. mdpi.com [mdpi.com]
- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Bromo-5-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitropyridine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing nitro group and the strategically positioned bromine atom on the pyridine (B92270) ring, render it a versatile substrate for a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its application in the synthesis of targeted therapeutics, including the signaling pathways of drugs derived from it.
Core Physical and Chemical Properties
This compound is a light yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below, providing a comprehensive dataset for laboratory use.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Light yellow crystalline powder/solid | [1][2] |
| Melting Point | 137 - 141 °C | [1][3][4][5] |
| Boiling Point | 145 - 147 °C at 10 mmHg | [1][4][5][6] |
| Solubility | Insoluble in water. Soluble in chloroform, hot methanol, ethanol, acetonitrile, and dimethyl sulfoxide. | [5][7][8] |
| Molecular Weight | 202.99 g/mol | [3][4][9] |
| Molecular Formula | C₅H₃BrN₂O₂ | [2][3][4] |
Chemical Identifiers and Spectral Data
| Identifier/Data | Value | Reference(s) |
| CAS Number | 4487-59-6 | [3][4] |
| IUPAC Name | This compound | [3][9] |
| Canonical SMILES | C1=CC(=NC=C1--INVALID-LINK--[O-])Br | [3][9] |
| InChI | InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | [3][4][9] |
| ¹H NMR | Available, typically run in DMSO-d₆ | [10][11] |
| ¹³C NMR | Spectral data available | [9] |
| IR Spectra | Available (FTIR, ATR-IR) | [9][12] |
| Mass Spectrometry | Exact Mass: 201.93779 g/mol | [9] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. One common approach involves the oxidation of an amino-substituted pyridine precursor.
Synthesis of this compound from 2-Amino-5-bromopyridine
A plausible and scalable method for the synthesis of this compound involves the oxidation of 2-amino-5-bromopyridine. The following protocol is adapted from procedures for similar transformations.[8][13]
Reaction Scheme:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. ABT-751 Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Bromo-5-nitropyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-5-nitropyridine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Molecular Data
This compound is a heterocyclic aromatic compound that serves as a versatile building block in organic chemistry.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₃BrN₂O₂ |
| Molecular Weight | 202.99 g/mol |
| CAS Number | 4487-59-6 |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 139-141 °C |
| Solubility | Insoluble in water, soluble in polar organic solvents |
Synthesis of this compound
A prevalent and scalable method for the synthesis of this compound involves the oxidation of 2-amino-5-bromopyridine (B118841). This transformation is a critical step in creating the nitro-substituted pyridine (B92270) ring, essential for further functionalization.
Experimental Protocol: Oxidation of 2-amino-5-bromopyridine
This protocol outlines a common laboratory-scale synthesis of this compound.
Materials:
-
2-amino-5-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Ice
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid. The amount of sulfuric acid should be 4-6 times the weight of the amine.[2]
-
Cool the mixture in an ice bath to maintain a temperature below 20 °C.[2]
-
Slowly add 30% hydrogen peroxide to the cooled solution over a period of one hour.[2] The molar equivalent of H₂O₂ should be approximately 1.3 times that of the 2-amino-5-bromopyridine.[2]
-
After the addition is complete, continue stirring the reaction mixture. The reaction may require up to 40 hours at 20 °C for full conversion.[2]
-
Upon completion of the reaction, carefully pour the reaction mixture over ice.
-
The precipitate, which is this compound, is then collected by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any residual acid.
-
Dry the product under vacuum to obtain the final crystalline solid.
Synthetic Workflow
The synthesis of this compound from 2-aminopyridine (B139424) can be visualized as a two-step process. The initial step involves the bromination of 2-aminopyridine to regioselectively produce 2-amino-5-bromopyridine, which is then oxidized to the final product.
Caption: Synthetic pathway for this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the reactivity of the bromine atom, which can be displaced through various cross-coupling reactions, and the nitro group, which can be reduced to an amine, providing a point for further molecular elaboration.[1]
A notable application is in the synthesis of intermediates for the anticancer drug Pazopanib.[3] The workflow involves the reaction of this compound with a protected piperazine (B1678402) derivative, followed by the reduction of the nitro group.
Caption: Synthesis of a Pazopanib intermediate.
References
Synthesis of 2-Bromo-5-nitropyridine from 2-Aminopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a viable synthetic pathway for producing 2-Bromo-5-nitropyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2-aminopyridine (B139424). The synthesis is presented as a two-step process, involving the conversion of 2-aminopyridine to 2-bromopyridine (B144113) via a diazotization-bromination reaction, followed by the regioselective nitration of the 2-bromopyridine intermediate.
This document details the experimental protocols for each key transformation, presents quantitative data in structured tables for clarity, and includes visualizations of the chemical pathway and experimental workflow to aid in comprehension and laboratory implementation.
Overall Synthetic Pathway
The synthesis of this compound from 2-aminopyridine is efficiently achieved in two sequential steps:
-
Step 1: Diazotization and Bromination. The amino group of 2-aminopyridine is converted into a diazonium salt, which is subsequently displaced by a bromide ion in a Sandmeyer-type reaction to yield 2-bromopyridine.
-
Step 2: Electrophilic Nitration. The intermediate 2-bromopyridine undergoes electrophilic aromatic substitution with a potent nitrating agent to introduce a nitro group at the 5-position of the pyridine (B92270) ring, yielding the final product, this compound.
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine
This procedure follows the well-established Craig method for the diazotization of 2-aminopyridine followed by bromination.[1]
Experimental Protocol
-
Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 790 mL (7.0 moles) of 48% hydrobromic acid.
-
Cooling and Reagent Addition: Cool the flask and its contents to 10–20°C in an ice-salt bath. Over approximately 10 minutes, add 150 g (1.59 moles) of 2-aminopyridine.
-
Bromine Addition: While maintaining the temperature at or below 0°C, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms. The first half of the bromine should be added over 30 minutes, and the second half over 15 minutes.[1]
-
Diazotization: Prepare a solution of 275 g (4.0 moles) of sodium nitrite (B80452) in 400 mL of water. Add this solution dropwise over a period of 2 hours, carefully keeping the reaction temperature at or below 0°C.[1]
-
Stirring: After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.
-
Neutralization and Work-up: Prepare a solution of 600 g (15 moles) of sodium hydroxide (B78521) in 600 mL of water. Add this alkaline solution to the reaction mixture at a rate that keeps the temperature from rising above 20–25°C.
-
Extraction: Extract the nearly colorless reaction mixture with four 250-mL portions of ether.
-
Drying and Purification: Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour. Distill the dried solution through a Vigreux column. The product, 2-bromopyridine, distills at 74–75°C/13 mm.[1]
Quantitative Data: Synthesis of 2-Bromopyridine
| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Moles | Amount Used | Role |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 1.59 | 150 g | Starting Material |
| Hydrobromic Acid (48%) | HBr | 80.91 | 7.0 | 790 mL | Acid/Solvent |
| Bromine | Br₂ | 159.81 | 4.7 | 240 mL | Brominating Agent |
| Sodium Nitrite | NaNO₂ | 69.00 | 4.0 | 275 g | Diazotizing Agent |
| Sodium Hydroxide | NaOH | 40.00 | 15.0 | 600 g | Neutralizing Agent |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 1.37 - 1.46 | 216 - 230 g | Product |
| Yield | 86 - 92% |
Step 2: Synthesis of this compound from 2-Bromopyridine
The nitration of the pyridine ring is challenging due to its electron-deficient nature, which makes it resistant to electrophilic aromatic substitution.[2] A potent nitrating system, such as one generated from nitric acid and trifluoroacetic anhydride (B1165640), is effective for this transformation. The following protocol is adapted from a procedure for the 3-nitration of substituted pyridines.[2]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-bromopyridine (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) or chloroform. Cool the solution in an ice-water bath to 0°C.
-
Preparation of Nitrating Agent: In a separate, cooled vessel, slowly add trifluoroacetic anhydride (1.5 equiv) to fuming nitric acid (1.2 equiv). This mixture should be prepared with caution in a fume hood.
-
Nitration Reaction: Add the prepared nitrating agent dropwise to the cooled solution of 2-bromopyridine over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a chilled aqueous solution of sodium metabisulfite (B1197395) to quench excess nitrating agent.
-
Neutralization and Work-up: Slowly add a 25% aqueous sodium hydroxide solution to the quenched mixture until the pH is adjusted to 6-7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate (B1210297) eluent) to yield this compound as a yellow crystalline solid.[3]
Quantitative Data: Synthesis of this compound
| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Molar Ratio | Role |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 1.0 | Starting Material |
| Fuming Nitric Acid | HNO₃ | 63.01 | 1.2 | Nitrating Agent |
| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | 1.5 | Activator |
| This compound | C₅H₃BrN₂O₂ | 202.99 | - | Product |
| Reported Yield (Analogous) | ~52% [2] |
Note: The yield is based on the reported nitration of 3-bromopyridine (B30812) to 3-bromo-5-nitropyridine (B95591) under similar conditions.[2] The product is a yellow crystalline powder with a melting point of 104-107°C.[3]
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
References
Navigating the Solubility Landscape of 2-Bromo-5-nitropyridine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of 2-Bromo-5-nitropyridine in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound in a wide range of organic solvents remains a notable gap in publicly available scientific literature. However, through a comprehensive review of product specifications and safety data sheets, the following information has been compiled. The data is presented to facilitate comparison and aid in solvent selection for various laboratory and manufacturing processes.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 100 mg/mL | Not Specified | Not Specified |
| Methanol (B129727) | CH₃OH | 32.04 | 64.7 | Soluble (Hot) | Not Specified | Qualitative |
| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble | Not Specified | Qualitative |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Soluble | Not Specified | Qualitative |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | Soluble | Not Specified | Qualitative |
| Water | H₂O | 18.02 | 100 | Insoluble | Not Specified | Qualitative |
Note: The term "Soluble" indicates that the source material qualitatively describes this compound as being soluble in the respective solvent without providing specific quantitative values. The solubility in hot methanol suggests a temperature-dependent solubility profile.
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, established methodologies for determining the solubility of solid organic compounds in organic solvents are widely applicable. The most common and reliable of these is the shake-flask method, followed by a quantitative analysis of the saturated solution.
Key Experimental Method: Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Equilibration: The container is agitated at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. An orbital shaker or a magnetic stirrer can be used for this purpose.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by allowing the solid to settle and then carefully decanting the supernatant, or more effectively by centrifugation or filtration. Filtration should be performed using a filter medium that does not interact with the solute or solvent (e.g., a PTFE syringe filter).
-
Quantitative Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.
Analytical Techniques for Quantification:
-
Gravimetric Analysis: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solid this compound is measured. This method is straightforward but requires a relatively high solubility and a non-volatile solute.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. A calibration curve is first generated using standard solutions of this compound of known concentrations. The saturated solution is then diluted to fall within the linear range of the calibration curve and analyzed by HPLC. A reverse-phase HPLC method with UV detection would be suitable for this compound.[1]
-
UV-Vis Spectroscopy: Similar to HPLC, this method relies on creating a calibration curve by measuring the absorbance of standard solutions at a specific wavelength. The concentration of the diluted saturated solution is then determined by its absorbance.
Visualization of Experimental Workflow
To further clarify the process of solubility determination, the following diagrams illustrate the key steps and logical relationships involved.
Caption: Workflow for Solubility Determination.
Caption: Solvent Selection Logic Diagram.
References
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-nitropyridine (CAS No: 4487-59-6), a key building block in pharmaceutical synthesis. Understanding the stability profile of this reagent is critical for ensuring its quality, reactivity, and the successful outcome of synthetic endeavors in drug discovery and development.
Physicochemical Properties
This compound is an off-white to light yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₂ | [2][3] |
| Molecular Weight | 202.99 g/mol | [2][3] |
| Melting Point | 139-141 °C | [1][2] |
| Boiling Point | 145-147 °C at 10 mmHg | [1][2] |
| Appearance | Off-white to light yellow crystal | [1] |
| Solubility | Insoluble in water | [1] |
Stability Profile and Storage Conditions
The stability of this compound is paramount for its effective use in synthesis. While specific kinetic data for its degradation is not extensively published, information from safety data sheets and related compounds allows for a robust understanding of its stability profile.
General Stability
This compound is generally considered stable under recommended storage conditions.[4] However, it is susceptible to degradation under certain conditions, particularly in the presence of strong bases, strong oxidizing agents, and high temperatures.[4] The pyridine (B92270) ring, substituted with both a bromo and a nitro group, is activated for nucleophilic substitution, which can be a potential degradation pathway.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at temperatures below 15°C. | To minimize the rate of potential degradation reactions. |
| Light | Store away from direct sunlight and UV light. | To prevent photochemical degradation. |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To protect against moisture and oxidative degradation. |
| Container | Keep container tightly closed. | To prevent contamination and exposure to moisture. |
Incompatible Materials
Contact with the following materials should be avoided to prevent hazardous reactions and degradation of the compound:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: Can promote nucleophilic substitution or other degradation pathways.
-
Strong Acids: May catalyze decomposition.
Hazardous Decomposition Products
Upon thermal decomposition or combustion, this compound may release toxic and corrosive fumes, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr) gas[4]
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for sensitive applications, a comprehensive stability assessment is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, methanol). Prepare a solid-state sample for thermal and photolytic stress.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Long-Term Stability Testing
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Store multiple batches of this compound in its intended packaging.
-
Storage Conditions: Store the samples at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and moisture content.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical intermediate like this compound.
Caption: A logical workflow for the stability assessment of this compound.
Experimental Workflow in Synthetic Chemistry
This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions.[6] The diagram below outlines a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction using this compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. Its stability is crucial for its successful application as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical industry. Adherence to proper storage and handling protocols, along with a thorough understanding of its potential degradation pathways, will ensure the reliability and reproducibility of experimental results. For critical applications, conducting stability studies based on established guidelines is highly recommended.
References
Structural Analysis and Conformation of 2-Bromo-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-Bromo-5-nitropyridine, a key heterocyclic aromatic compound with applications in organic synthesis and drug discovery.[1] This document summarizes key experimental and computational data, outlines relevant methodologies, and visualizes molecular and logical relationships to facilitate a deeper understanding of this molecule's characteristics.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 4487-59-6) is a substituted pyridine (B92270) derivative with the chemical formula C₅H₃BrN₂O₂ and a molecular weight of 202.99 g/mol .[2][3][4] It typically appears as an off-white to light yellow crystalline solid with a melting point in the range of 139-141 °C.[4][5] The molecule's structure, featuring a bromine atom at the 2-position and a nitro group at the 5-position of the pyridine ring, makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds.[1]
Crystallographic Analysis
The definitive solid-state structure of this compound has been determined by X-ray crystallography. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 989200, and the findings were published in IUCrData.
While the precise, experimentally determined bond lengths and angles from the primary publication were not directly accessible for this review, computational studies on closely related molecules, such as 2-Amino-3-bromo-5-nitropyridine, provide valuable insights into the expected geometric parameters. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries and vibrational frequencies.
Table 1: Theoretical Bond Lengths and Bond Angles for a Related Bromo-Nitropyridine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | 1.88 - 1.90 | |
| C-N (pyridine) | 1.33 - 1.35 | |
| C-C (pyridine) | 1.38 - 1.40 | |
| C-N (nitro) | 1.47 - 1.49 | |
| N-O (nitro) | 1.22 - 1.24 | |
| C-N-C (pyridine) | ||
| C-C-N (pyridine) | ||
| C-C-C (pyridine) | ||
| O-N-O (nitro) | ||
| C-C-N (nitro) |
Note: The data presented in this table are representative values from DFT calculations on a structurally similar molecule, 2-Amino-3-bromo-5-nitropyridine, and are intended to provide an approximation of the geometric parameters of this compound. For exact experimental values, consultation of the primary crystallographic data (CCDC 989200) is recommended.
Conformational Analysis
The pyridine ring in this compound is aromatic and therefore planar. The primary conformational flexibility arises from the rotation of the nitro group around the C-N bond. Computational studies using methods like Density Functional Theory (DFT) can elucidate the rotational barrier and the preferred orientation of the nitro group relative to the pyridine ring.
In the solid state, the conformation is locked by crystal packing forces. The planarity of the pyridine ring and the potential for intermolecular interactions, such as halogen bonding (C-Br···N or C-Br···O) and π-π stacking, play a significant role in determining the overall crystal structure.
Experimental and Computational Protocols
X-ray Crystallography
The determination of the crystal structure of this compound involves the following general steps:
-
Crystal Growth: Single crystals of suitable size and quality are grown from a supersaturated solution of the compound, often through slow evaporation of the solvent.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined to best fit the experimental data.
References
Commercial Suppliers and Synthetic Applications of High-Purity 2-Bromo-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers of high-purity 2-Bromo-5-nitropyridine (CAS No: 4487-59-6), a key building block in pharmaceutical and organic synthesis. Additionally, it outlines experimental methodologies for its application in common cross-coupling reactions and illustrates its role in the development of kinase inhibitors.
Commercial Availability of High-Purity this compound
A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules.[1] Below is a comparative summary of offerings from prominent commercial suppliers. Pricing and real-time availability are generally available upon request from the individual suppliers.
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| Thermo Scientific Chemicals | This compound | 4487-59-6 | 98% | Part of the Acros Organics portfolio. |
| Sigma-Aldrich | This compound | 4487-59-6 | 99% | |
| MedChemExpress | This compound | 4487-59-6 | >98.0%(GC) | Biochemical reagent for life science research.[2] |
| Sandoo Pharmaceuticals | This compound | 4487-59-6 | Not specified | Leading manufacturer and supplier in China.[3] |
| BoroPharm Inc. | This compound | 4487-59-6 | 98%, 99% | |
| Tokyo Chemical Industry (TCI) | This compound | 4487-59-6 | >98.0%(GC) | Available in various quantities. |
| Chem-Impex | This compound | 4487-59-6 | ≥ 97% (HPLC) | |
| Lab Pro Inc. | This compound | 4487-59-6 | Min. 98.0 (GC) | |
| Hebei Chuanghai Biotechnology | This compound | 4487-59-6 | 99% | |
| Alfa Chemistry | This compound | 4487-59-6 | Not specified | |
| BLD Pharm | This compound | 4487-59-6 | Not specified |
Synthetic Applications and Experimental Protocols
This compound is a versatile building block for the synthesis of functionalized pyridines and other heterocyclic compounds.[4] It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form carbon-carbon bonds.[2][5]
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-nitropyridines
The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds. This compound can be coupled with various arylboronic acids to yield 2-aryl-5-nitropyridines, which are important intermediates for pharmaceuticals like the anticancer drug ABT-751.[3]
General Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-5-nitropyridine.
Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-nitropyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for synthesizing substituted 5-nitro-2-alkynylpyridines.[2]
General Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst such as CuI, and a suitable solvent like anhydrous DMF or THF.
-
Reagent Addition: Add an amine base, typically triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), followed by the dropwise addition of the terminal alkyne (1.1-1.2 eq.).
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 60-100 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography.
Visualizing Synthetic and Logical Pathways
The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and the logical progression from a simple building block to a complex kinase inhibitor in drug discovery.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Role of this compound in kinase inhibitor synthesis.
References
- 1. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electronegative pyridine (B92270) nitrogen, the electron-withdrawing nitro group, and the labile bromine atom, define its reactivity and dictate its utility in the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, supported by experimental data and theoretical principles.
Core Concepts: Electrophilicity and Nucleophilicity
The reactivity of this compound is governed by the distribution of electron density within the molecule.
-
Nucleophilic Sites: These are electron-rich centers, prone to attack by electrophiles. In the context of this compound, the primary nucleophilic character is associated with the lone pair of electrons on the pyridine nitrogen atom. However, the strong deactivating effect of the nitro group significantly diminishes the nucleophilicity of the ring system towards electrophilic aromatic substitution.
-
Electrophilic Sites: These are electron-deficient centers, susceptible to attack by nucleophiles. The pyridine ring in this compound is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group. This makes the carbon atoms of the ring, particularly those bearing the bromine atom and in positions activated by the nitro group, the primary electrophilic sites.
The interplay of these electronic factors is crucial for understanding the regioselectivity of its reactions.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the 5-position, along with the inherent electron deficiency of the pyridine ring, activates the C-Br bond at the 2-position towards nucleophilic attack.
The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.
Quantitative Data on Nucleophilic Aromatic Substitution
The following table summarizes representative yields for the SNAr of this compound with various nucleophiles.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 2-(Phenylamino)-5-nitropyridine | Acetonitrile/DMF, reflux | Good | [1] |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Toluene (B28343), NaOtBu, Pd₂(dba)₃, BINAP | High | [2] |
| Piperidine | 1-(5-Nitropyridin-2-yl)piperidine | Toluene, NaOtBu, Pd₂(dba)₃, BINAP | High | [2] |
Note: While some aminations of 2-bromopyridines proceed via a traditional SNAr mechanism, others are facilitated by palladium catalysis (Buchwald-Hartwig amination), which follows a different mechanistic pathway.
Palladium-Catalyzed Cross-Coupling Reactions
The electrophilic C-Br bond at the 2-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
This reaction couples this compound with an organoboron reagent, typically an arylboronic acid, to form a biaryl linkage.
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | Good to Excellent |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Dioxane | Good |
Data is representative for 2-bromopyridines and is expected to be similar for this compound.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between this compound and a primary or secondary amine.
Sonogashira Coupling
This reaction couples this compound with a terminal alkyne to form a C(sp²)-C(sp) bond.
Quantitative Data for Sonogashira Coupling
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High |
| 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 72-96 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High |
Data is representative for substituted 2-bromopyridines and is expected to be applicable to this compound.
Electrophilic Aromatic Substitution
Due to the strong deactivating effect of both the pyridine nitrogen and the nitro group, electrophilic aromatic substitution on this compound is generally disfavored and requires harsh reaction conditions. If forced, substitution would be directed to the positions meta to the nitro group (C-4 and C-6), with the C-4 position being more likely due to some directing effect from the bromine atom. However, this is not a common or synthetically useful reaction for this substrate.
Computational Analysis of Reactive Sites
Frontier Molecular Orbitals (HOMO/LUMO)
Based on DFT calculations of the analogous 2-chloro-5-nitropyridine, the following can be inferred for this compound:
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be of low energy and primarily localized on the pyridine ring, with significant contributions from the carbon atoms at the C-2, C-4, and C-6 positions, as well as the nitro group. This low-lying LUMO indicates the molecule's susceptibility to nucleophilic attack at these electrophilic sites.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to have significant contributions from the bromine atom and the pyridine ring. The energy of the HOMO is relatively low due to the electron-withdrawing groups, explaining the molecule's poor reactivity as a nucleophile in electrophilic aromatic substitution.
Mulliken Charge Distribution
A Mulliken population analysis would likely show a significant partial positive charge (δ+) on the carbon atom bonded to the bromine (C-2) and the carbon atoms ortho and para to the nitro group (C-4 and C-6). The nitrogen of the nitro group and the pyridine nitrogen would also carry partial positive charges, while the oxygen atoms of the nitro group and the bromine atom would have partial negative charges. This charge distribution further supports the C-2 position as the primary site for nucleophilic attack.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine (B1218219) ligand like BINAP or XPhos (2-4 mol%), and a base such as NaOtBu (1.4 equiv).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture to 80-110 °C until the reaction is complete.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling for work-up and purification.
General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent such as THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (1-5 mol%), and a base, typically an amine like triethylamine (B128534) or diisopropylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent, wash with aqueous NH₄Cl and brine, dry the organic layer, and purify by column chromatography.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its electrophilic and nucleophilic sites are well-defined by the powerful electron-withdrawing effects of the nitro group and the pyridine nitrogen. The C-2 position is the primary electrophilic site, readily undergoing nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. Conversely, the pyridine ring is deactivated towards electrophilic attack. A thorough understanding of these reactivity patterns is essential for the strategic design and successful execution of synthetic routes towards complex molecules for pharmaceutical and materials applications.
References
The Synthetic Versatility of 2-Bromo-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-5-nitropyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-withdrawing nitro group and the strategically positioned bromine atom, render it highly reactive and amenable to a diverse array of chemical transformations.[2] This guide provides an in-depth exploration of the core reactions and reactivity of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.
Core Reactivity and Key Transformations
The reactivity of this compound is dominated by two primary features: the susceptibility of the C2-bromine to displacement and the chemical versatility of the C5-nitro group. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring towards nucleophilic attack, particularly at the C2 and C6 positions. This electronic influence is fundamental to its utility in a range of powerful synthetic methodologies.
The principal reactions of this compound can be categorized as:
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of C-C and C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the bromide by various nucleophiles.
-
Reduction of the Nitro Group: Conversion of the nitro functionality to an amine, opening avenues for further derivatization.
The following diagram illustrates the central role of this compound as a precursor to a variety of substituted pyridine derivatives through these key reaction pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds, and this compound is an excellent substrate for these transformations.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the synthesis of 2-aryl-5-nitropyridines, which are precursors to a wide range of biologically active molecules.[2] This reaction involves the coupling of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Isopropanol (B130326)/H₂O | 80 | 0.5 | 95 | [4] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Isopropanol/H₂O | 80 | 0.5 | 96 | [4] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Isopropanol/H₂O | 80 | 0.5 | 94 | [4] |
| 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Isopropanol/H₂O | 80 | 0.5 | 92 | [4] |
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of isopropanol and water (e.g., 3:1 v/v, 10 mL).
-
Sparge the mixture with an inert gas (argon or nitrogen) for 15 minutes to remove dissolved oxygen.
-
Add palladium(II) acetate (0.02 mmol) to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically within 30 minutes), cool the reaction to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenyl-5-nitropyridine.
The following diagram outlines the general workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[5][6] This reaction is particularly useful for coupling this compound with a wide range of primary and secondary amines.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene (B28343) | 110 | 8 | High | [3] |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | High | Adapted from[7] |
| Benzylamine | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU | Toluene | 100 | 18 | 87 | [7] |
| Cyclohexylamine | Pd(OAc)₂ (2) | dppp (4) | NaOt-Bu | Toluene | 80 | 12 | 98 | [6] |
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add cesium carbonate (2.0 mmol). Flame-dry the solid under vacuum and backfill with argon.
-
Add palladium(II) acetate (0.05 mmol) and BINAP (0.08 mmol).
-
Add this compound (1.0 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene (10 mL) followed by aniline (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring.
-
After 8 hours, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield N-phenyl-5-nitropyridin-2-amine.[3]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond, reacting this compound with a terminal alkyne.[8] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[8]
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene (B144264) | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | High | Adapted from[9] |
| 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | High | General Protocol |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Dioxane | 80 | 12 | High | General Protocol |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 50 | 4 | High | Adapted from[10] |
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise with stirring.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates completion.
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 5-nitro-2-(phenylethynyl)pyridine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNAr) at the C2 position.[11] This reaction allows for the direct introduction of various heteroatom nucleophiles.
| Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Sodium methoxide (B1231860) | DMF | 80 | 2 | 2-Methoxy-5-nitropyridine | High | Adapted from[12] |
| Morpholine | Dioxane | 100 | 12 | 4-(5-Nitropyridin-2-yl)morpholine | High | Adapted from[12] |
| Sodium thiophenoxide | DMF | 60 | 4 | 5-Nitro-2-(phenylthio)pyridine | High | General Protocol |
| Piperidine | Methanol | Reflux | 6 | 1-(5-Nitropyridin-2-yl)piperidine | High | General Protocol |
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 80 °C, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the addition of water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography to yield 2-methoxy-5-nitropyridine.[12]
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 2-bromo-5-aminopyridine, a valuable intermediate for further functionalization.[1] A variety of reducing agents can be employed, with catalytic hydrogenation being a common and efficient method.[13]
| Reducing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| H₂ | 5% Pd/C | CH₃CN/H₂O | 50 | 24 | 99 | [1] |
| Fe powder | Acetic Acid | Ethanol | Reflux | 2 | High | [13] |
| SnCl₂·2H₂O | Ethanol | Reflux | 3 | High | [14] | |
| Na₂S₂O₄ | Dioxane/H₂O | 60 | 1 | High | [2] |
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Bis(pinacolato)diboron (B₂(OH)₄)
-
Acetonitrile (B52724) (CH₃CN)
-
Water
Procedure:
-
To a reaction tube, add this compound (0.6 mmol), 5% Pd/C (0.5 mol%), and B₂(OH)₄ (2.0 mmol).
-
Add acetonitrile (1.0 mL) and water (6.0 mmol).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the mixture to room temperature.
-
Add water (5 mL) and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 2-bromo-5-aminopyridine.[1]
The following diagram illustrates the logical workflow for the reduction of the nitro group followed by a subsequent cross-coupling reaction.
Conclusion
This compound is a highly versatile and reactive building block, offering multiple avenues for the synthesis of complex pyridine derivatives. Its participation in a wide array of high-yield reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and nitro group reductions, solidifies its importance in synthetic and medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this valuable intermediate in the development of novel pharmaceuticals and functional materials.
References
- 1. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
2-Bromo-5-nitropyridine: A Comprehensive Technical Guide to Safe Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety information and handling protocols for 2-Bromo-5-nitropyridine, a key reagent in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand its hazard profile for safe handling.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3] |
Signal Word: Danger[1]
Hazard Pictograms:
-
Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).
-
Exclamation Mark (GHS07): Indicates skin and eye irritation, and respiratory tract irritation.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe storage and handling.
| Property | Value |
| Molecular Formula | C₅H₃BrN₂O₂[2][4] |
| Molecular Weight | 202.99 g/mol [2][4] |
| Appearance | Off-white to light yellow crystalline powder[3][5] |
| Melting Point | 139-141 °C (lit.)[4][5][6] |
| Boiling Point | 145-147 °C at 10 mmHg (lit.)[3][5][6] |
| Solubility | Insoluble in water.[5][6] |
| Density | 1.8 ± 0.1 g/cm³[4] |
| Flash Point | 122.2 ± 21.8 °C[4] |
| Vapor Pressure | Not available |
| Vapor Density | Not available |
| Auto-ignition Temperature | Not available |
Safe Handling and Storage Protocols
Strict adherence to the following handling and storage protocols is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the minimum required PPE for handling this compound.
Caption: Minimum Personal Protective Equipment (PPE) for handling this compound.
Engineering Controls
Engineering controls are designed to isolate personnel from the hazard.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Handling Procedures
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][7]
Storage Conditions
Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.
-
Store in a tightly closed container.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Store in a locked cabinet or other secure area.[1]
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following decision tree outlines the initial response steps.
Caption: First aid decision tree for accidental exposure to this compound.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][3][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1][3][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Accidental Release and Fire-Fighting Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including respiratory protection.
-
Avoid creating dust.
-
Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[7]
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Hazardous Combustion Products: May produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[7]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][7]
Toxicological Information
The primary toxicological concerns for this compound are its acute toxicity if swallowed and its irritant effects on the skin, eyes, and respiratory system.
| Toxicological Endpoint | Effect |
| Acute Oral Toxicity | Toxic if swallowed.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Teratogenicity | No data available. |
| Reproductive Toxicity | No data available. |
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material may be classified as a hazardous waste.[3]
Experimental Workflow: Risk Assessment
Prior to any new experiment involving this compound, a thorough risk assessment must be conducted. The following workflow provides a structured approach to this critical process.
Caption: A structured workflow for conducting a risk assessment before using this compound.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety in the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAS#:4487-59-6 | Chemsrc [chemsrc.com]
- 5. This compound | 4487-59-6 [chemicalbook.com]
- 6. This compound CAS#: 4487-59-6 [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
The Versatility of 2-Bromo-5-nitropyridine: A Comprehensive Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Synthetic Applications and Biological Significance of a Key Heterocyclic Building Block
This technical guide provides an in-depth review of the applications of 2-Bromo-5-nitropyridine, a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's utility in constructing complex molecular architectures and its role as a precursor to potent biologically active agents. The guide details key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, and presents a curated collection of experimental protocols and quantitative data.
Introduction
This compound is a highly versatile and reactive heterocyclic compound, distinguished by its pyridine (B92270) core functionalized with a bromo substituent at the 2-position and a nitro group at the 5-position. This unique arrangement of functional groups makes it an invaluable building block for the synthesis of a diverse array of more complex molecules. The electron-withdrawing nature of the nitro group activates the pyridine ring, rendering the bromine atom susceptible to displacement through various cross-coupling and nucleophilic substitution reactions. This reactivity has been extensively leveraged in the development of pharmaceuticals, agrochemicals, and functional materials.
Core Synthetic Applications
The strategic placement of the bromo and nitro groups on the pyridine ring allows for a wide range of chemical modifications. The primary applications of this compound in organic synthesis are centered around palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the reduction of the nitro group to an amine, which opens up further avenues for functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-(Hydroxymethyl)benzeneboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene (B28343) | 110 | 18 | Not specified |
Experimental Protocol: Suzuki-Miyaura Coupling
A suspension of this compound (18.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.73 mmol), and sodium carbonate (33.4 mmol) in toluene (133 ml) is heated to boiling under a nitrogen atmosphere. A solution of 3-(hydroxymethyl)benzeneboronic acid (32.7 mmol) in toluene (133 ml) is then added dropwise, and the reaction mixture is maintained at reflux for 18 hours. After cooling, water is added to the reaction mixture.[1]
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 2-alkynyl-5-nitropyridines. These products are valuable intermediates for the construction of more complex heterocyclic systems.
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Hexyn-1-ol (B123273) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 95 |
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (65 mmol) is added 5-hexyn-1-ol (50 mmol) and the reaction is carried out to afford the coupled product. The crude product is purified by flash column chromatography (Hexanes/EtOAc: 2:1) to yield the desired 2-(hex-5-yn-1-yl)-5-nitropyridine as a brown oil (95% yield).[2]
Figure 2: General workflow for the Sonogashira coupling reaction.
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is a powerful tool for the synthesis of 2-amino-5-nitropyridine (B18323) derivatives.
Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |
Experimental Protocol: Buchwald-Hartwig Amination
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines can be performed in sealed tubes. The reaction of the 2-bromopyridine (B144113) with the amine is carried out using palladium(II) acetate (B1210297) as the catalyst, 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the ligand, and sodium tert-butoxide as the base in toluene at 80°C. This method provides satisfactory to nearly quantitative yields (55-98%) for various volatile amines.[3]
Figure 3: General workflow for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.
Table 4: Nucleophilic Aromatic Substitution of this compound with Amines
| Entry | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ammonia | Not specified | Not specified | Not specified | 92 |
Experimental Protocol: Nucleophilic Aromatic Substitution with Ammonia
This compound can be converted to 2-amino-5-nitropyridine via reaction with ammonia.[4] This reaction typically proceeds with high yield (92%).[4]
Figure 4: General workflow for nucleophilic aromatic substitution.
Reduction of the Nitro Group
The nitro group of this compound and its derivatives can be readily reduced to an amino group, providing a key synthetic handle for further elaboration. This transformation is crucial for the synthesis of many biologically active molecules.
Table 5: Reduction of Substituted this compound Analogs
| Entry | Reducing Agent | Solvent | Product |
| 1 | SnBr₂ | Methanol | Substituted 2-bromo-5-aminopyridine |
Experimental Protocol: Reduction of Nitro Group
Substituted this compound analogs can be reduced to the corresponding 2-bromo-5-aminopyridine analogs using tin(II) bromide (SnBr₂) in a methanolic solvent.[5]
Figure 5: General workflow for the reduction of a nitro group.
Applications in Drug Discovery and Development
The derivatives of this compound have shown significant potential in medicinal chemistry, particularly as kinase inhibitors and anticancer agents.
Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of substituted pyridines that can be further elaborated into potent kinase inhibitors.
Table 6: Kinase Inhibitory Activity of a Derivative of this compound
| Compound ID | Target Kinase | IC₅₀ (nM) |
| A | TrkA | 256 |
| B | TrkB | 71.5 |
| C | TrkC | 74 |
Note: The specific derivative is a racemate of 2-(1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidin-3-yl)-N-(4-isopropylphenyl)acetamide, which can be synthesized from a derivative of this compound.[6]
Figure 6: Logical relationship of synthesis to biological activity.
Anticancer Agents
Derivatives of this compound have also been investigated for their potential as anticancer agents. The ability to introduce a variety of substituents onto the pyridine ring allows for the fine-tuning of their biological activity and selectivity against different cancer cell lines.
Table 7: Anticancer Activity of a Derivative of this compound
| Compound ID | Cell Line | IC₅₀ (µg/mL) |
| Ag(I) complex | HeLa | 61.02 - 71.09 |
| Ag(I) complex | SiHa | 61.02 - 71.09 |
Note: The specific derivative is a silver(I) complex of 2-Amino-3-bromo-5-nitropyridine, which can be synthesized from this compound.[7]
Conclusion
This compound is a cornerstone building block in modern organic synthesis, offering a versatile platform for the construction of a wide range of functionalized heterocyclic compounds. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, coupled with the synthetic utility of the nitro group, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The continued exploration of the synthetic potential of this compound is expected to lead to the development of novel therapeutic agents and advanced materials. This guide serves as a comprehensive resource to facilitate and inspire further innovation in this exciting area of research.
References
- 1. US8580781B2 - Pyridazinone derivatives - Google Patents [patents.google.com]
- 2. Design and synthesis of isothiocyanate-containing hybrid androgen receptor (AR) antagonist to downregulate AR and induce ferroptosis in GSH–Deficient prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14221-01-3 | Tetrakis(triphenylphosphine)palladium | Ambeed.com [ambeed.com]
- 4. 2-Nitro-5-(trimethylstannyl)pyridine|CAS 660848-02-2 [benchchem.com]
- 5. US6022884A - Substituted pyridine compounds and methods of use - Google Patents [patents.google.com]
- 6. dc.uthsc.edu [dc.uthsc.edu]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-5-nitropyridine with various arylboronic acids. The resulting 2-aryl-5-nitropyridine scaffold is a key pharmacophore found in a range of biologically active molecules, making this protocol highly relevant for drug discovery and development. The electron-withdrawing nitro group on the pyridine (B92270) ring can influence the electronic properties and biological activity of the coupled products, potentially enhancing their therapeutic efficacy.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide.[1][3] In this specific application, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl-5-nitropyridine.
Reaction:
Experimental Protocols
This section provides a generalized protocol for the Suzuki coupling of this compound. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific arylboronic acids to achieve optimal yields.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.
Materials:
-
This compound (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[4]
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)[4]
-
1,4-Dioxane (B91453) and Water (4:1 ratio)[1]
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask with reflux condenser)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).[4]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[4]
-
Add Pd(PPh₃)₄ (3 mol%) to the flask under the inert atmosphere.[4]
-
Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe.[1][4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[1][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1][5]
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-nitropyridine.[5]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for Suzuki coupling reactions of various bromopyridines, which can serve as a guide for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [5] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [5] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [5] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding this transformation. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of 2-aryl-5-nitropyridine derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and purity of the desired products.
References
Application Notes and Protocols for the Sonogashira Reaction of 2-Bromo-5-nitropyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile methodology in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1]
The use of 2-bromo-5-nitropyridine as a substrate in Sonogashira couplings is of significant interest, particularly in the field of medicinal chemistry. The resulting 2-alkynyl-5-nitropyridine scaffold is a key structural motif in various biologically active compounds. The electron-withdrawing nitro group on the pyridine (B92270) ring influences the electronic properties of the molecule, often enhancing its potential for biological interactions. These derivatives are valuable intermediates in the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[2] This document provides detailed application notes and protocols for the successful implementation of the Sonogashira reaction between this compound and various terminal alkynes.
Data Presentation: Representative Reaction Parameters and Yields
The efficiency of the Sonogashira coupling of this compound is influenced by several factors, including the choice of palladium catalyst, ligand, copper source, base, and solvent. The following table summarizes representative reaction conditions and corresponding yields for the coupling of various terminal alkynes with substituted bromopyridines, which can be considered analogous to this compound. The data is compiled from studies on structurally similar substrates to provide a benchmark for expected outcomes.[3][4]
| Entry | Terminal Alkyne | R Group | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Phenyl | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~96 |
| 2 | 4-Methylphenylacetylene | 4-Methylphenyl | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~95 |
| 3 | 4-Methoxyphenylacetylene | 4-Methoxyphenyl | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~92 |
| 4 | 4-Chlorophenylacetylene | 4-Chlorophenyl | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~93 |
| 5 | 2-Thienylacetylene | 2-Thienyl | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~88 |
| 6 | Cyclohexylacetylene | Cyclohexyl | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~75 |
| 7 | 1-Hexyne | n-Butyl | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~72 |
| 8 | 3,3-Dimethyl-1-butyne | tert-Butyl | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~78 |
Note: Yields are based on analogous reactions with substituted bromopyridines and may vary for this compound. Optimization of reaction conditions is recommended for each specific substrate.[3][4]
Experimental Protocols
The following protocols are generalized procedures for the Sonogashira coupling of this compound with a terminal alkyne, based on established methods for similar substrates.[3]
General Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using a catalyst like Pd(CF₃COO)₂)
-
Amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(CF₃COO)₂ (2.5 mol%)), and if required, a ligand such as PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add the anhydrous solvent (e.g., DMF, 2.0 mL per 0.5 mmol of this compound) and stir the mixture for 30 minutes at room temperature.
-
To this mixture, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add the amine base (e.g., Et₃N, 1 mL per 0.5 mmol of this compound).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 3-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-alkynyl-5-nitropyridine.
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira reaction.
Experimental Workflow for Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely employed reaction in organic synthesis for the functionalization of aromatic and heteroaromatic rings. 2-Bromo-5-nitropyridine is an excellent substrate for SNAr reactions due to the presence of a strongly electron-withdrawing nitro group positioned para to the bromine leaving group. This activation facilitates the displacement of the bromide by a wide range of nucleophiles, providing a versatile route to a diverse array of 2-substituted-5-nitropyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1][2]
This document provides detailed application notes and experimental protocols for the SNAr reaction on this compound with various nucleophiles, including amines, alkoxides, and thiols.
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group and the pyridine (B92270) nitrogen. In the subsequent step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 2-substituted-5-nitropyridine product.
Caption: General mechanism of the SNAr reaction on this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | DMSO | TEA | 90 | 12 | ~30 (as nitro-migration product) | [3] |
| Piperidine | DMSO | TEA | 90 | 12 | ~14 (as nitro-migration product) | [3] |
| Ammonia (aq) | N/A | N/A | N/A | N/A | High (inferred) | [1] |
| Various Amines | N/A | N/A | N/A | N/A | Good (inferred) | [2] |
Note: Reactions with certain amines under specific conditions may lead to side products such as nitro-group migration products.[3]
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | Methanol | N/A | Reflux | N/A | High (inferred) | [1] |
| Sodium Ethoxide | Ethanol | N/A | Reflux | N/A | High (inferred) | [1] |
| Various Alkoxides | Alcohol | N/A | N/A | N/A | Good (inferred) | [2] |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Water | None | 100 | 12 | 92 | [4] |
| 4-Methylbenzenethiol | Water | None | 100 | 12 | 95 | [4] |
| 4-Chlorobenzenethiol | Water | None | 100 | 12 | 90 | [4] |
| Ethanethiol | Water | None | 100 | 24 | No Reaction | [4] |
Experimental Protocols
The following are representative protocols for conducting SNAr reactions on this compound. These should be adapted and optimized for specific nucleophiles and scales.
Protocol 1: General Procedure for Amination
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine, piperidine)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMSO or DMF.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (TEA or K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the amination of this compound.
Protocol 2: General Procedure for Alkoxylation
This protocol outlines the synthesis of 2-alkoxy-5-nitropyridines.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) or Alcohol and a strong base (e.g., NaH)
-
Corresponding alcohol as solvent (e.g., methanol, ethanol) or a polar aprotic solvent like DMF
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
If starting from an alcohol, prepare the alkoxide in situ by adding the alcohol to a suspension of a strong base like sodium hydride in an anhydrous solvent under an inert atmosphere.
-
Dissolve this compound (1.0 eq) in the corresponding alcohol or a polar aprotic solvent.
-
Add the sodium alkoxide (1.1 to 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography.
Protocol 3: General Procedure for Thiolation
This protocol describes the synthesis of 2-thioether-5-nitropyridines.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Water or a polar aprotic solvent (e.g., DMF)
-
Base (e.g., K₂CO₃, if not using water as solvent)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure (Aqueous Conditions):
-
To a round-bottom flask, add this compound (1.0 eq), the desired thiol (1.1-1.2 eq), and water.[4]
-
Heat the mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination of 2-Bromo-5-nitropyridine is a crucial transformation in synthetic organic chemistry, providing a powerful route to N-substituted-5-nitropyridin-2-amines. These products are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. This reaction, a variant of the Buchwald-Hartwig amination, facilitates the formation of a carbon-nitrogen bond between the pyridine (B92270) ring and a primary or secondary amine.
The presence of the nitro group at the 5-position significantly influences the electronic properties of the pyridine ring, making it highly electron-deficient. This electronic feature can affect the reactivity of the C-Br bond and the stability of the reaction intermediates. Consequently, careful selection of the catalyst, ligand, base, and solvent system is paramount to achieve high yields and minimize side reactions. These application notes provide an overview of the reaction, optimized conditions, and detailed experimental protocols for the successful amination of this compound.
Reaction Scheme
The general scheme for the palladium-catalyzed amination of this compound involves the cross-coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.
Caption: General reaction scheme for the palladium-catalyzed amination.
Data Presentation: Optimized Reaction Conditions
The choice of reaction parameters is critical for the successful amination of this compound. The electron-withdrawing nitro group makes the substrate susceptible to nucleophilic attack and can be incompatible with strong bases. Therefore, milder basic conditions are often preferred. The following tables summarize optimized conditions for the coupling of this compound with various primary and secondary amines.
Table 1: Palladium-Catalyzed Amination with Primary Amines
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene (B28343) | 110 | 12 | 85-95 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (2) | Dioxane | 100 | 16 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 75-85 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | THF | 80 | 24 | 70-80 |
Table 2: Palladium-Catalyzed Amination with Secondary Amines
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 10 | 90-98 |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (2) | Toluene | 110 | 12 | 88-96 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Toluene | 110 | 20 | 82-92 |
| 4 | Diethylamine | Pd(OAc)₂ (3) | dppp (6) | Cs₂CO₃ (2) | THF | 80 | 24 | 65-75 |
Experimental Protocols
Protocol 1: General Procedure for the Amination with a Primary Amine (e.g., Aniline)
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with aniline using a Xantphos ligand and cesium carbonate as the base.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the Schlenk tube, add cesium carbonate (1.5 mmol) and aniline (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired N-phenyl-5-nitropyridin-2-amine.
Protocol 2: General Procedure for the Amination with a Secondary Amine (e.g., Morpholine)
This protocol provides a general method for the palladium-catalyzed amination of this compound with morpholine, employing BINAP as the ligand and potassium carbonate as the base.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dioxane
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Addition of Reagents: Add potassium carbonate (2.0 mmol) and morpholine (1.5 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous dioxane (5 mL) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 10-14 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 4-(5-nitropyridin-2-yl)morpholine.
Mandatory Visualizations
Caption: A generalized experimental workflow for the palladium-catalyzed amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Synthesis of 2-Amino-5-Nitropyridine via Reduction of 2-Bromo-5-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitropyridine (B18323) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its structural motif is a key building block in the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of 2-amino-5-nitropyridine through the reduction of 2-bromo-5-nitropyridine. The presented methods offer versatile and efficient pathways for this transformation, catering to different laboratory setups and substrate sensitivities. The reduction of the nitro group in the presence of a halogenated pyridine (B92270) ring requires careful selection of reagents to ensure chemoselectivity and high yields. The protocols outlined below detail two primary methodologies: reduction using metallic iron in an acidic medium and catalytic hydrogenation.
Data Presentation
| Method | Reducing Agent/Catalyst | Solvent System | Reaction Temperature | Typical Reaction Time | Reported Yield | Key Considerations |
| Metal/Acid Reduction | Iron powder / Acetic Acid | Ethanol (B145695)/Water | Reflux | 1-3 hours | High | A mild and cost-effective method.[1][2] |
| Catalytic Hydrogenation | H₂ gas / Pd/C (5%) | Methanol (B129727) or Ethanol | Room Temperature | 2-6 hours | High | Requires specialized hydrogenation equipment. Potential for dehalogenation.[1][3] |
| Catalytic Hydrogenation | H₂ gas / Raney® Nickel | Methanol or Ethanol | Room Temperature | 2-6 hours | High | Preferred for substrates sensitive to dehalogenation.[1] |
Experimental Workflow
Experimental Protocols
Method 1: Reduction with Iron in Acetic Acid
This protocol is adapted from procedures for the reduction of similar nitro-bromo-aromatic compounds and offers a robust and scalable method.[4]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filter funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).
-
Addition of Reagents: To the stirred suspension, add iron powder (3.0-5.0 eq).
-
Reaction Initiation: Slowly add glacial acetic acid (1.0-2.0 eq) to the mixture. The reaction is exothermic.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the remaining aqueous residue with ethyl acetate.
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-amino-5-nitropyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Method 2: Catalytic Hydrogenation
This method employs catalytic hydrogenation for the reduction of the nitro group.[3] The choice between Palladium on carbon (Pd/C) and Raney® Nickel is crucial; Raney® Nickel is often preferred to minimize the risk of dehalogenation of the bromo-substituent.[1]
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C) or Raney® Nickel
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
-
Hydrogenation vessel (e.g., Parr hydrogenator)
-
Filter funnel and celite
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add the catalyst (5-10 mol% of 5% Pd/C or a slurry of Raney® Nickel).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Reaction Progression: Stir the mixture vigorously at room temperature for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up:
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-5-nitropyridine. Further purification can be achieved by recrystallization or column chromatography as described in Method 1.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Catalytic hydrogenation should only be performed by trained personnel using appropriate equipment due to the flammable nature of hydrogen gas. Palladium on carbon can be pyrophoric and should be handled with care.
-
The neutralization step in the iron/acetic acid reduction is exothermic and produces gas; it should be performed slowly and with caution.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Arylboronic Acids with 2-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is extensively used in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[2] These application notes provide a detailed protocol for the coupling of 2-Bromo-5-nitropyridine with various arylboronic acids, a key transformation for accessing 2-aryl-5-nitropyridine scaffolds. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The electron-withdrawing nature of the nitro group on the pyridine (B92270) ring can influence the reactivity of the C-Br bond, making it a suitable substrate for oxidative addition in the catalytic cycle.[1]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[4][5]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) center, displacing the bromide. The base is crucial for the activation of the organoboron compound.[1][6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the desired 2-aryl-5-nitropyridine product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4]
Below is a diagram illustrating the key steps of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Representative Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are representative and based on similar transformations reported in the literature for other bromopyridine derivatives.[3][7] Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 85 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 75-88 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DMF/H₂O (1:1) | 100 | 6 | 70-85 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 65-80 |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane, degassed)
-
Deionized water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, reflux condenser)
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).[1][8]
-
Inerting: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[1] Subsequently, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[2][8]
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][9]
-
Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[3][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[2][4] Wash the organic layer sequentially with water and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][8]
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-nitropyridine product.[1]
Troubleshooting
-
Low or No Conversion: Ensure the reaction was performed under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst. Check the quality and activity of the catalyst and ensure the base is anhydrous if required by the specific protocol. An increase in temperature or reaction time may be necessary.
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a precise stoichiometry of the arylboronic acid (around 1.1-1.2 equivalents) can help minimize this issue.[2]
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene. This can be minimized by using anhydrous solvents (if the protocol allows) and ensuring the reaction is not unnecessarily prolonged.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and versatile method for synthesizing a diverse library of 2-aryl-5-nitropyridine derivatives. The protocol provided offers a reliable starting point for researchers. Careful optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates. This methodology is a valuable tool for drug discovery and development, enabling the efficient construction of key molecular scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Bromo-5-nitropyridine: A Precursor for Functionalized Pyridines in Research and Drug Development
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitropyridine is a pivotal precursor in organic synthesis, offering a versatile scaffold for the generation of a diverse array of functionalized pyridine (B92270) derivatives. Its strategic substitution pattern, featuring a reactive bromine atom at the 2-position and an electron-withdrawing nitro group at the 5-position, facilitates a range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions, including Nucleophilic Aromatic Substitution (SNA), Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling. Furthermore, it explores the application of the resulting functionalized pyridines in drug discovery, with a focus on their emerging role as anticancer agents, particularly as inhibitors of the c-Met signaling pathway.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceutical agents. The ability to selectively functionalize this heterocycle is therefore of paramount importance in the discovery and development of new chemical entities. This compound serves as an excellent starting material for such endeavors. The bromine atom is susceptible to displacement by various nucleophiles and participates readily in palladium-catalyzed cross-coupling reactions. The nitro group, a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack and can be readily reduced to an amino group, providing a handle for further derivatization.
Key Applications and Reactions
This compound is a versatile building block for the synthesis of various heterocyclic compounds.[1] Its reactivity allows for several key transformations, making it a valuable intermediate in drug discovery and materials science.[1]
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the 2-position susceptible to nucleophilic attack. This allows for the displacement of the bromide with a variety of nucleophiles, including amines, alcohols, and thiols.
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-nitropyridine
-
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add piperidine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the desired product.
-
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmacologically active molecules.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine
-
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and various heterocyclic amines. This reaction is particularly useful when direct SNA is challenging.
Experimental Protocol: Synthesis of N-phenyl-5-nitropyridin-2-amine
-
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
-
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), aniline (1.2 eq), palladium(II) acetate (5 mol%), and dppp (B1165662) (7.5 mol%).
-
Add sodium tert-butoxide (1.4 eq) and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 2-alkynyl-5-nitropyridines. These products are valuable intermediates that can undergo further transformations, such as cyclization reactions.
Experimental Protocol: Synthesis of 5-Nitro-2-(phenylethynyl)pyridine
-
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, followed by triethylamine (2.5 eq) and phenylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
| Reaction Type | Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Nucleophilic Aromatic Substitution | This compound, Piperidine | K₂CO₃ | Ethanol | Reflux | 4-6 | 75-90 |
| Suzuki-Miyaura Coupling | This compound, 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃, K₂CO₃ | Dioxane/H₂O | 90-100 | 12-18 | 70-85 |
| Buchwald-Hartwig Amination | This compound, Aniline | Pd(OAc)₂/dppp, NaOtBu | Toluene | 80 | 12-24 | 55-98[2][3] |
| Sonogashira Coupling | This compound, Phenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | THF | RT | 16-24 | 85-95 |
Application in Anticancer Drug Discovery: Targeting the c-Met Signaling Pathway
Functionalized pyridines derived from this compound have shown significant promise as anticancer agents.[4][5][6] One of the key targets for these compounds is the c-Met receptor tyrosine kinase.[4][7] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion, and its dysregulation is implicated in various human cancers.[7][8] Pyridine and pyrimidine (B1678525) derivatives have been developed as potent type II c-Met inhibitors.[4]
Caption: The HGF/c-Met signaling pathway and inhibition by pyridine derivatives.
Experimental Workflow: From Precursor to Functionalized Pyridine
The following diagram illustrates a typical experimental workflow for the functionalization of this compound via a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for the synthesis of functionalized pyridines.
Logical Relationship: Reactivity of this compound
The reactivity of this compound is dictated by the electronic properties of the pyridine ring and its substituents. This diagram illustrates the logical relationship between the structural features and the resulting chemical transformations.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-5-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 2-bromo-5-nitropyridine and its subsequent derivatization through common cross-coupling reactions. The information compiled herein is intended to guide researchers and process chemists in selecting optimal synthetic routes, understanding key process parameters, and addressing safety and scalability considerations for the industrial production of this important class of chemical intermediates.
Large-Scale Synthesis of this compound
The synthesis of this compound on an industrial scale predominantly proceeds via the oxidation of 2-amino-5-bromopyridine (B118841). This route is favored due to the ready availability of the starting material and generally high yields and purity of the final product. Two common methods employing different oxidizing agents are detailed below.
Synthesis via Hydrogen Peroxide Oxidation
This method utilizes hydrogen peroxide in a mixed solvent system with a catalyst to achieve a high-yielding and clean conversion.
Experimental Protocol:
-
To a 5L three-necked glass bottle equipped with a mechanical stirrer, add 2-amino-5-bromopyridine (173g, 1.0 mol), a catalyst (e.g., 26.0g of a proprietary catalyst S/ZW), and 1.5L of an acetone/water mixture (7:1 v/v).[1]
-
Stir the mixture at 20-30°C until a uniform suspension is formed.
-
Cool the reaction system to 10-15°C.
-
Slowly add 30 wt% hydrogen peroxide (H₂O₂, 3.5 mol, 3.0 eq) via a constant pressure dropping funnel, maintaining the temperature between 10-15°C.
-
After the addition is complete, maintain the reaction at 10-15°C for 1-2 hours.
-
Gradually heat the mixture to 30°C at a rate of 2°C/min and hold for 2 hours.
-
Further, heat the reaction to 40°C at a rate of 1°C/min and maintain until HPLC analysis indicates the consumption of the starting material (typically 4 hours).
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
The filtrate is then subjected to further work-up, which may include extraction and crystallization to isolate the pure product.
Process Parameters and Yield:
| Parameter | Value |
| Starting Material | 2-Amino-5-bromopyridine |
| Oxidizing Agent | 30 wt% Hydrogen Peroxide |
| Solvent | Acetone/Water (7:1 v/v) |
| Temperature | 10-40°C (stepwise) |
| Reaction Time | ~6 hours |
| Yield | 92.8%[1] |
| Purity (by HPLC) | 99.4%[1] |
Synthesis via Peracetic Acid Oxidation
An alternative scalable method involves the use of peracetic acid in glacial acetic acid. This process offers the advantage of solvent recycling, which can be economically and environmentally beneficial on a large scale.[2]
Experimental Protocol:
-
In a suitable reactor, dissolve 2-amino-5-bromopyridine in glacial acetic acid.[2]
-
Slowly add peracetic acid to the stirred solution, maintaining the temperature below 40°C. The molar ratio of 2-amino-5-bromopyridine to peracetic acid can range from 1:1 to 1:10.[2]
-
After the addition is complete, maintain the reaction temperature between 30-50°C until the reaction is complete.[2]
-
Upon completion, distill off the acetic acid under reduced pressure.
-
Cool the residue and add water.
-
Adjust the pH to alkaline using a base (e.g., sodium hydroxide (B78521) solution).
-
Cool the mixture to induce precipitation, then filter and dry the solid to obtain the crude product.
-
Recrystallization can be performed for further purification.
Process Parameters and Yield:
| Parameter | Value |
| Starting Material | 2-Amino-5-bromopyridine |
| Oxidizing Agent | Peracetic Acid |
| Solvent | Glacial Acetic Acid |
| Temperature | 30-50°C |
| Yield | 85.8% (crude)[2] |
Synthesis of this compound Derivatives
This compound is a versatile building block for the synthesis of a wide range of derivatives, primarily through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group activates the C-Br bond, facilitating these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds, allowing for the synthesis of 2-aryl-5-nitropyridines.
General Experimental Protocol:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Typical Reaction Parameters:
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water, Toluene (B28343), DMF |
| Temperature | 80-110°C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, leading to the synthesis of 2-amino-5-nitropyridine (B18323) derivatives.
General Experimental Protocol:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP, 2-4 mol%) to a Schlenk tube.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.5-2.0 eq).
-
Seal the tube and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Key Considerations for Catalyst and Ligand Selection:
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of reductive elimination. The selection of the base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used.[3][4][5]
Sonogashira Coupling
The Sonogashira coupling allows for the formation of C-C triple bonds, yielding 2-alkynyl-5-nitropyridine derivatives.
General Experimental Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH)).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Typical Reaction Parameters:
| Parameter | Value |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, iPr₂NH |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 60°C |
Large-Scale Synthesis Considerations
When scaling up the synthesis of this compound and its derivatives, several factors beyond the bench-scale procedure must be carefully considered.
Safety, Handling, and Environmental Considerations
-
This compound: This compound is a crystalline powder that can cause eye, skin, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn.[6][7][8] Facilities should be equipped with eyewash stations and safety showers.[6] Spills should be cleaned up promptly, avoiding dust generation.[6][7]
-
Reagents: Many of the reagents used in these syntheses are hazardous. For example, peracetic acid is a strong oxidizer and corrosive, while palladium catalysts can be pyrophoric. A thorough risk assessment should be conducted for all chemicals and procedures at scale.
-
Waste Disposal: Chemical waste must be disposed of in accordance with local and national regulations. This includes organic solvents, residual catalysts, and aqueous waste streams. The recycling of solvents, such as acetic acid in the peracetic acid oxidation method, should be implemented where feasible to minimize environmental impact.[2]
Process Optimization and Impurity Control
-
Reaction Monitoring: On a large scale, in-process controls (IPCs) such as HPLC are crucial for monitoring reaction progress and ensuring complete conversion, which can minimize downstream purification challenges.
-
Impurity Profile: A thorough understanding of the potential impurities is essential. For example, in the synthesis of this compound from 2-amino-5-bromopyridine, over-oxidation or side reactions could lead to byproducts. The purification method (e.g., crystallization, distillation) must be robust enough to remove these impurities to the required specification.
-
Catalyst Selection and Loading: For cross-coupling reactions, minimizing the loading of expensive and potentially toxic palladium catalysts is a key consideration for cost-effectiveness and product purity. Catalyst screening and optimization are critical steps in process development. The potential for catalyst leaching into the final product must also be assessed and controlled.
Visualizations
Caption: General synthetic workflow for this compound and its derivatives.
Caption: Key considerations for the scale-up of this compound synthesis.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of 2-Bromo-5-nitropyridine in the Synthesis of Advanced Agrochemicals
For Immediate Release
[City, State] – [Date] – 2-Bromo-5-nitropyridine has emerged as a critical and versatile building block in the synthesis of a wide range of modern agrochemicals, particularly in the development of potent herbicides and neonicotinoid insecticides. Its unique chemical structure, featuring a reactive bromine atom and an electron-withdrawing nitro group on a pyridine (B92270) ring, allows for diverse chemical transformations, making it a valuable precursor for complex molecular architectures in the agricultural sector.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, outlining the use of this compound in the synthesis of key agrochemical compounds. The protocols are based on established synthetic routes and provide a foundation for laboratory-scale synthesis and further research.
Core Applications in Agrochemical Synthesis
This compound serves as a key starting material for the synthesis of several classes of agrochemicals. Its reactivity is primarily centered around nucleophilic aromatic substitution at the 2-position and palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups.
Herbicide Synthesis
This compound is an intermediate in the synthesis of pyridinate herbicides. For instance, it can be converted to 2-amino-5-nitropyridine (B18323), a precursor for the herbicide pyridate .[1] Furthermore, reduction of the nitro group and subsequent transformations can lead to the formation of quinoline-based herbicides like quinoclamine .[1]
Neonicotinoid Insecticide Synthesis
A significant application of this compound is in the synthesis of neonicotinoid insecticides, a class of compounds that act on the central nervous system of insects. While not a direct precursor in all commercial routes, it serves as a foundational building block for constructing the essential 2-chloro-5-methylpyridine (B98176) and 2-chloro-5-(chloromethyl)pyridine (B46043) intermediates. These intermediates are pivotal for the synthesis of major neonicotinoids such as Imidacloprid (B1192907) , Thiacloprid , and Clothianidin .
The general synthetic strategy involves a multi-step conversion of this compound to these key intermediates, which are then coupled with the respective N-heterocyclic fragments to yield the final insecticidal products.
Key Synthetic Transformations and Experimental Protocols
The following sections detail the experimental protocols for the key transformations of this compound and its subsequent conversion into agrochemical intermediates and final products.
Nucleophilic Aromatic Substitution: Synthesis of 2-Amino-5-nitropyridine
The bromine atom at the 2-position of this compound is susceptible to nucleophilic attack, particularly by amines. This reaction is a key step in introducing nitrogen-containing functional groups.
Experimental Protocol:
A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is treated with an excess of aqueous ammonia. The reaction mixture is heated in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours. After cooling, the product, 2-amino-5-nitropyridine, is isolated by filtration or extraction.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 202.99 | 1 | 1.0 |
| Aqueous Ammonia (28%) | 17.03 (as NH3) | Excess | Excess |
| Solvent (e.g., Ethanol) | - | - | - |
Typical Reaction Conditions:
-
Temperature: 120 °C
-
Time: 6 hours
-
Yield: High (specific yield dependent on exact conditions)
Multi-Step Synthesis of 2-Chloro-5-methylpyridine from this compound
This pathway highlights the versatility of this compound in constructing a key neonicotinoid intermediate.
Figure 1: Synthetic pathway from this compound to 2-Chloro-5-methylpyridine.
Experimental Protocol (Conceptual Outline):
-
Ammonolysis: Convert this compound to 2-amino-5-nitropyridine as described in Protocol 1.
-
Reduction of Nitro Group: The nitro group of 2-amino-5-nitropyridine is reduced to an amino group, yielding 2,5-diaminopyridine. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl).
-
Diazotization and Methylation: The resulting diamine can be selectively diazotized at the 5-position and subsequently treated with a methylating agent to introduce the methyl group, forming 2-amino-5-methylpyridine.
-
Sandmeyer Reaction: 2-Amino-5-methylpyridine is converted to the corresponding diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. Subsequent treatment with a copper(I) chloride solution yields 2-chloro-5-methylpyridine.[2]
Synthesis of Neonicotinoid Insecticides from 2-Chloro-5-(chloromethyl)pyridine
The key intermediate, 2-chloro-5-(chloromethyl)pyridine, is synthesized from 2-chloro-5-methylpyridine via radical chlorination. This intermediate is then coupled with the appropriate N-heterocycle to form the final neonicotinoid.
Figure 2: General experimental workflow for the final step of neonicotinoid synthesis.
Experimental Protocol: Synthesis of Imidacloprid
This protocol describes the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2-Chloro-5-(chloromethyl)pyridine | 162.02 | 1 | 1.0 |
| 2-Nitroiminoimidazolidine | 130.11 | 1.1 | 1.1 |
| Potassium Carbonate | 138.21 | 1.5 | 1.5 |
| Acetonitrile (B52724) | - | - | - |
Procedure:
-
To a stirred solution of 2-nitroiminoimidazolidine in acetonitrile, add potassium carbonate.
-
Add a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile dropwise to the mixture.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield Imidacloprid.
Typical Reaction Conditions and Yield:
| Neonicotinoid | N-Heterocycle | Base | Solvent | Temperature | Yield (%) |
| Imidacloprid | 2-Nitroiminoimidazolidine | K₂CO₃ | Acetonitrile | Reflux | >95% |
| Thiacloprid | N-cyano-N'-(pyridin-3-ylmethyl)acetamidine | K₂CO₃ | DMF | 60-80°C | High |
| Clothianidin | (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine | K₂CO₃ | DMF | 40-50°C | ~90% |
Conclusion
This compound is a cornerstone intermediate in the agrochemical industry, providing a versatile platform for the synthesis of high-value herbicides and insecticides. The synthetic pathways and protocols outlined in this document demonstrate its utility and provide a practical guide for researchers in the field. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the development of novel and more effective crop protection agents.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its broad substrate scope and functional group tolerance.
This document provides detailed application notes and optimized protocols for the Buchwald-Hartwig amination of 2-Bromo-5-nitropyridine. The presence of both a pyridine (B92270) nitrogen and a strongly electron-withdrawing nitro group on the substrate presents unique challenges, including potential catalyst inhibition and influence on reactivity. The following protocols and data have been compiled to address these challenges and provide a reliable starting point for researchers.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl or N-alkyl-5-nitropyridin-2-amine product, regenerating the Pd(0) catalyst for the next cycle.
The choice of ligand is critical to prevent catalyst poisoning by the pyridine nitrogen and to facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often employed to achieve high efficiency.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for the Buchwald-Hartwig amination of 2-bromopyridine (B144113) derivatives with various amines, providing a strong basis for the reaction of this compound.
| Entry | Amine Substrate | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aryl Amines | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOt-Bu (3) | Toluene (B28343) | Reflux | 8 | 27-82[1][2] |
| 2 | Volatile Amines | Pd(OAc)₂ (cat.) | dppp (cat.) | NaOt-Bu (cat.) | Toluene | 80 | - | 55-98[3] |
| 3 | Amides | XPhos Pd G3 (5) | - | DBU (2) | MeCN/Toluene | 140 | 1 | -[4] |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with Aryl Amines
This protocol is adapted from optimized conditions for the amination of similar heteroaryl bromides.[1][2]
Materials:
-
This compound
-
Aryl amine
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (0.087 mmol, 10 mol%) and Xantphos (0.087 mmol, 10 mol%).
-
Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Under a positive pressure of inert gas, add sodium tert-butoxide (2.61 mmol, 3.0 equiv).
-
Add this compound (0.87 mmol, 1.0 equiv) and the aryl amine (0.87 mmol, 1.0 equiv).
-
Add anhydrous toluene (15 mL) via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring for 8 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Triturate the residue with water (50 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for the Amination of this compound with Volatile Amines
This protocol is based on a method developed for the amination of 2-bromopyridines with volatile amines in sealed tubes.[3]
Materials:
-
This compound
-
Volatile primary or secondary amine
-
Palladium(II) acetate [Pd(OAc)₂]
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Pressure-rated sealed tube
Procedure:
-
To an oven-dried pressure-rated sealed tube containing a magnetic stir bar, add palladium(II) acetate (catalytic amount), and 1,3-bis(diphenylphosphino)propane (catalytic amount).
-
Add sodium tert-butoxide (catalytic amount).
-
Add this compound and the volatile amine.
-
Add anhydrous toluene.
-
Seal the tube securely and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully open the sealed tube and quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-5-nitropyridine
This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and success rate of the Suzuki coupling reaction involving 2-bromo-5-nitropyridine.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: I am observing no or very low conversion of my starting material. What are the potential causes and solutions?
Answer: Low or no conversion in a Suzuki coupling reaction can stem from several factors related to catalyst activity, reagent quality, or reaction conditions.
-
Potential Causes:
-
Inactive Catalyst: The Pd(0) active species has not been generated efficiently, or the catalyst has degraded.
-
Poor Reagent Quality: The boronic acid may have undergone partial protodeboronation, or the solvent may not be sufficiently anhydrous.
-
Suboptimal Reaction Conditions: The temperature may be too low, or the chosen base, ligand, and solvent system may not be effective for this specific substrate.
-
Catalyst Inhibition: The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
-
Suggested Solutions:
-
Catalyst: Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst (e.g., XPhos Pd G3) which can be more reliable.[2][3]
-
Reagents: Use fresh, high-purity this compound and boronic acid. Consider using a boronic ester (e.g., pinacol (B44631) ester) to prevent protodeboronation.[2][4] Ensure solvents are anhydrous and properly degassed to remove oxygen.[2]
-
Conditions: Screen different bases (e.g., K₃PO₄, Cs₂CO₃ are often effective for challenging couplings), solvents (e.g., 1,4-dioxane (B91453)/water, THF/water), and incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C).[1][5][6]
-
Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos. These ligands can promote the desired catalytic activity and may minimize catalyst inhibition by the pyridine nitrogen.[1]
-
Question 2: My reaction is producing significant side products, leading to a low yield of the desired product. How can I minimize these?
Answer: The formation of side products is a common issue. The primary culprits are typically protodeboronation, homocoupling, and dehalogenation.
-
Potential Causes & Side Products:
-
Protodeboronation: The boronic acid reacts with trace amounts of water or other protic sources, converting it back to the corresponding arene. This is especially common with electron-deficient heteroaryl boronic acids.[4]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2][3]
-
Dehalogenation (Hydrodebromination): The this compound is reduced to 5-nitropyridine. This occurs when the organopalladium intermediate reacts with a hydride source before transmetalation can occur.[4]
-
-
Suggested Solutions:
-
Minimize Protic Sources: Use thoroughly dried glassware and anhydrous solvents. Using a boronic ester can increase stability against protodeboronation.[2][7]
-
Ensure Inert Atmosphere: Thoroughly degas the reaction mixture (solvent and reagents) by bubbling with an inert gas like argon or nitrogen for at least 30 minutes before adding the catalyst.[5] Maintain a positive pressure of inert gas throughout the reaction. This is critical for preventing homocoupling.[8]
-
Optimize Base and Temperature: Use milder bases (e.g., K₂CO₃) and avoid excessively high temperatures, which can sometimes promote decomposition and side reactions.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound particularly challenging? A1: The substrate presents unique challenges. The electron-withdrawing nitro group activates the C-Br bond for oxidative addition, but the electron-deficient nature of the pyridine ring combined with the basic nitrogen atom can lead to issues.[9] The pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] This makes the choice of ligand particularly important.
Q2: What are the best general starting conditions for a Suzuki coupling with this substrate? A2: A robust starting point for optimizing the coupling of this compound with an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with a bulky biarylphosphine ligand like XPhos (2-4 mol%) or a pre-formed precatalyst like XPhos Pd G3 (2 mol%).[1][3]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1][10]
-
Atmosphere: Inert (Argon or Nitrogen).
Q3: My desired product is co-eluting with a byproduct during column chromatography. What can I do? A3: Co-elution, often with the homocoupled boronic acid byproduct, is a common purification challenge.[11] First, focus on minimizing the formation of the byproduct by ensuring the reaction is thoroughly deoxygenated. If purification is still difficult, consider an acid-base workup. The basicity of the product's pyridine nitrogen may allow for selective extraction into an aqueous acid phase, separation from the non-basic byproduct, followed by neutralization and re-extraction into an organic solvent.
Data Presentation: Reaction Condition Comparison
The following tables summarize typical reaction conditions used for the Suzuki coupling of various bromopyridines, which can serve as a guide for optimizing your reaction.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [6] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90-95 | Moderate to Good | [2][10] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [6] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | Good to Excellent |[1] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the reaction. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/XPhos, 2 mol%)[1][9]
-
Base (e.g., K₃PO₄, 2-3 eq)[9]
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)[10]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.2 eq).[6][10]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if not using a pre-formed catalyst) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 1.0 mmol scale reaction) via syringe.[6]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[9]
Visualizations
Diagrams of Key Processes
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[6][12]
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Bromo-5-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Bromo-5-nitropyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is often incomplete reaction, which can be addressed by optimizing reaction time and temperature. For instance, in the oxidation of 2-amino-5-bromopyridine (B118841), ensuring the reaction proceeds to completion by monitoring via HPLC is crucial. Another factor can be the loss of product during workup and purification. Ensure that the pH is properly adjusted during extraction and that the chosen recrystallization solvent has a low solubility for the product at cold temperatures to maximize recovery.[1][2][3]
Q2: I am observing a significant amount of impurities in my crude product. How can I identify and minimize them?
A2: The most common impurities are isomers, di-brominated side products, and unreacted starting materials.
-
Isomeric Impurities: The formation of isomers such as 2-amino-3-bromo-5-nitropyridine (B103754) can occur, especially during the nitration of substituted pyridines.[4][5] Careful control of the reaction temperature, typically keeping it low (e.g., 0-5°C) during the addition of nitrating agents, is critical for achieving high regioselectivity.[5]
-
Di-brominated Impurities: Over-bromination is a common issue, leading to products like 2-amino-3,5-dibromopyridine (B40352) when starting from 2-aminopyridine (B139424).[6] To mitigate this, it is essential to use a precise molar ratio of the brominating agent to the substrate. Using slightly less than one equivalent of the brominating agent can help to avoid the formation of these side products.[7]
-
Unreacted Starting Material: The presence of starting material indicates an incomplete reaction. This can be addressed by increasing the reaction time or temperature, or by ensuring the reagents are of sufficient purity and activity. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to ensure the complete consumption of the starting material.
Q3: My final product has a persistent yellow or brown color after purification. What is the cause and how can I obtain a purer, off-white product?
A3: A persistent color can be due to residual colored impurities or degradation products. Recrystallization is a common method for purification.[1][8] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for precipitating the desired product while leaving impurities in the mother liquor.[8] If colored impurities are particularly stubborn, a charcoal treatment during the recrystallization process may be effective in adsorbing them.
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for the synthesis of this compound?
A: The most frequently cited starting materials are 2-amino-5-bromopyridine, 2-hydroxy-5-nitropyridine (B147068), and 2-aminopyridine (which is first brominated to 2-amino-5-bromopyridine).[1][4][9][10]
Q: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for both monitoring the reaction progress and quantifying the purity of the final product and any impurities.[9][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities.
Q: What are the typical reaction conditions for the synthesis of this compound?
A: Reaction conditions vary depending on the chosen synthetic route. For example, the oxidation of 2-amino-5-bromopyridine using hydrogen peroxide or peracetic acid often involves temperatures ranging from 10°C to 50°C.[2][9] The bromination of 2-hydroxy-5-nitropyridine can be performed under reflux conditions.[1] It is crucial to consult detailed experimental protocols for the specific route you are following.
Data Presentation
The following table summarizes the impact of reaction conditions on the product distribution in a typical synthesis of 5-Bromo-2-nitropyridine from 2-amino-5-bromopyridine.
| Parameter | Condition | Main Product (%) | Substrate (%) | Dibromide By-product (%) | Other Impurities (%) |
| Reaction Time | 4 hours at 40°C | 99.4 | 0.18 | 0.16 | 0.26 |
Data adapted from a representative HPLC analysis of the reaction mixture.[9]
Experimental Protocols
Synthesis of this compound from 2-Hydroxy-5-nitropyridine
This protocol is adapted from a literature procedure.[1]
Materials:
-
2-hydroxy-5-nitropyridine
-
Tetrabutylammonium (B224687) bromide
-
Phosphorus pentoxide (P₂O₅)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Petroleum ether
Procedure:
-
Combine 1.53 g (10.94 mmol) of 2-hydroxy-5-nitropyridine, 4.1 g (12.71 mmol) of tetrabutylammonium bromide, and 3.71 g (26.1 mmol) of P₂O₅ in 29 ml of benzene in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture under reflux with stirring for 1 hour.
-
Cool the mixture to room temperature.
-
Separate the mixture by decantation and grind the lower layer with benzene (3 x 6 ml).
-
Combine the extract with the organic phase.
-
Wash the combined organic phase with saturated NaHCO₃ and NaCl solutions.
-
Dry the organic phase with MgSO₄.
-
Distill the solvent under reduced pressure.
-
Recrystallize the residue from petroleum ether to yield the final product.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. ijssst.info [ijssst.info]
- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2-Bromo-5-nitropyridine by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Bromo-5-nitropyridine using recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, which is typically synthesized and may contain unreacted starting materials or by-products, recrystallization is performed to obtain a product with high purity, which is crucial for subsequent reactions and analyses.[1]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on available data, this compound is soluble in polar organic solvents such as ethanol (B145695), methanol (B129727), and chloroform (B151607), and is insoluble in water.[2][3] Therefore, ethanol or methanol are good starting points for single-solvent recrystallization. A mixed solvent system, such as ethanol-water, could also be effective.
Q3: What are the key physical properties of this compound relevant to its recrystallization?
A3: Knowing the physical properties is essential for a successful recrystallization. Key properties are summarized in the table below. The melting point is a good indicator of purity; a sharp melting point range close to the literature value suggests a pure compound.
Q4: Can I use a mixed solvent system for the recrystallization?
A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. For this compound, a polar solvent in which it is soluble (like hot ethanol or methanol) can be paired with a non-polar solvent in which it is insoluble (like water). The non-polar solvent is added to the hot solution of the compound in the polar solvent until the solution becomes slightly cloudy, then a small amount of the polar solvent is added to redissolve the precipitate before cooling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4] 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[4] |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is precipitating from the solution at a temperature above its melting point due to high impurity levels or rapid cooling. | 1. Switch to a lower-boiling solvent. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Ensure the solution is not cooled too rapidly.[4] |
| The yield of recrystallized product is low. | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The solution was not cooled sufficiently to maximize crystal formation. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. Use a slight excess of hot solvent and then concentrate the filtrate. 3. After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation. |
| The recrystallized product is colored. | Colored impurities are present in the crude material and have co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.[5] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Please note that the yield data presented is for the overall synthesis of the compound, which includes recrystallization as the final purification step. The yield of the recrystallization step alone will depend on the purity of the crude material and the specific conditions used.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₅H₃BrN₂O₂ | [6] |
| Molecular Weight | 202.99 g/mol | [6] |
| Melting Point | 139-141 °C | [3] |
| Boiling Point | 145-147 °C at 10 mmHg | [3] |
| Solubility | Soluble in chloroform and hot methanol. Insoluble in water. Soluble in polar organic solvents like ethanol, acetonitrile, and dimethyl sulfoxide. | [2][3] |
| Overall Synthesis Yield (including recrystallization) | 76.4% - 86.1% | [1] |
Experimental Protocols
Protocol: Recrystallization of this compound from Ethanol
This protocol provides a general procedure for the recrystallization of this compound from ethanol. The optimal solvent volume and temperatures may need to be adjusted based on the purity of the starting material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Stir bar (optional)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Saturation: Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel with fluted filter paper and a receiving flask. Pour the hot solution through the filter paper to remove the impurities.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals completely. This can be done by air-drying on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point in the range of 139-141 °C indicates a high degree of purity.
Workflow and Logic Diagrams
Caption: A general workflow for the purification of this compound by recrystallization.
References
- 1. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 4487-59-6 [chemicalbook.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. This compound | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of 2-Bromo-5-nitropyridine in Cross-Coupling Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2-bromo-5-nitropyridine in palladium-catalyzed cross-coupling reactions.
Understanding the Challenge: The Reactivity of this compound
This compound is an electron-deficient heterocyclic halide. While the strong electron-withdrawing nitro group can activate the C-Br bond towards oxidative addition, a key step in many cross-coupling catalytic cycles, the pyridine (B92270) nitrogen presents a significant challenge. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which often results in low to no product formation.[1][2] Overcoming this inherent low reactivity requires careful selection of catalysts, ligands, bases, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Low yields are often due to a combination of factors:
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Catalyst Poisoning: The pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity. This is a primary challenge with 2-halopyridine substrates.[1][2]
-
Suboptimal Ligand Choice: The ligand is crucial for both stabilizing the palladium catalyst and preventing coordination of the pyridine nitrogen. Standard ligands like triphenylphosphine (B44618) (PPh₃) may not be effective.
-
Inefficient Oxidative Addition: While the nitro group is activating, the C-Br bond of a bromopyridine can still be less reactive than other aryl bromides, leading to a slow rate-determining step.[1]
-
Incorrect Base Selection: The choice of base is critical for the transmetalation step and can significantly impact the reaction rate and yield.[3]
-
Side Reactions: Protodeboronation of boronic acids (in Suzuki coupling) or homocoupling of the starting materials can consume reagents and lower the yield of the desired product.[1]
Q2: What are the best types of ligands to use for cross-coupling reactions with this compound?
A2: Bulky, electron-rich phosphine (B1218219) ligands are generally the most effective. These ligands sterically shield the palladium center, which hinders coordination of the pyridine nitrogen. Examples of successful ligand classes include:
-
Biaryl phosphine ligands: Buchwald's SPhos, XPhos, and RuPhos are often effective for Suzuki and Buchwald-Hartwig reactions.[1]
-
Ferrocenyl phosphine ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another common and effective ligand.
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be excellent choices due to their strong σ-donating properties.
Q3: Can I use standard palladium sources like Pd(PPh₃)₄?
A3: While Pd(PPh₃)₄ is a common catalyst for many cross-coupling reactions, it often gives low yields with challenging substrates like this compound due to the issues mentioned above. It is highly recommended to screen more modern and specialized catalyst systems, including pre-formed palladium catalysts (precatalysts) that are more active and stable.
Q4: Are there any general tips for setting up these reactions to maximize success?
A4: Yes, meticulous experimental technique is crucial:
-
Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.
-
Anhydrous Solvents: Use dry, degassed solvents to avoid side reactions like protodeboronation.
-
Reagent Purity: Ensure all starting materials, especially the boronic acid or amine, are of high purity.
-
Systematic Optimization: If initial attempts fail, a systematic screening of catalysts, ligands, bases, and solvents is the most effective approach to finding optimal conditions.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is the most common issue encountered. The following workflow can help diagnose and solve the problem.
Caption: A workflow for troubleshooting low-yielding reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand System:
-
Problem: The pyridine nitrogen is likely poisoning your catalyst.
-
Solution: Switch to a catalyst system known for its effectiveness with 2-halopyridines. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Alternatively, use a pre-formed catalyst like XPhos Pd G3.
-
-
Base Selection:
-
Problem: The base may be too weak to facilitate transmetalation or deprotonation effectively, or it may be too strong and cause decomposition of your starting materials.
-
Solution: Screen a variety of bases. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LiHMDS are often required.[4] Note that nitro groups can be sensitive to strong bases like KOtBu.[5]
-
-
Solvent Choice:
-
Problem: Poor solubility of reagents or an inappropriate solvent polarity can hinder the reaction.
-
Solution: Common solvents for cross-coupling reactions include toluene (B28343), dioxane, THF, and DMF. For Suzuki reactions, a mixture of an organic solvent with water is often used to dissolve the inorganic base.[3] Ensure the solvent is anhydrous and degassed.
-
-
Reaction Temperature and Time:
-
Problem: The reaction may be kinetically slow.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Monitor the reaction progress over a longer period (e.g., 24 hours) by TLC or LC-MS.
-
Issue 2: Formation of Significant Side Products
-
Protodeboronation (Suzuki): The boronic acid is replaced by a hydrogen atom.
-
Solution: Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol (B44631) ester) which is more stable.
-
-
Homocoupling: Dimerization of the starting materials.
-
Solution: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling. Using a pre-formed Pd(0) catalyst may also reduce this side reaction.
-
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.
-
Solution: This can be promoted by certain catalyst/ligand combinations or by impurities. Screening different ligands and ensuring high purity of all reagents can help minimize this.
-
Data Presentation: Reaction Conditions and Yields
The following tables summarize reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of substrates analogous to this compound. This data should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Analogous Bromopyridines
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | ~80 (for 2-bromopyridine) | General conditions, see[6] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | 18 | 74 (for 2-pyridylboronate) | [7] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | Ligand 1* (4.5) | KF (3) | 1,4-Dioxane | 110 | 18 | 82 (for 2-pyridylboronate) | [7] |
| 5-Bromopyrimidine | Pd₂(dba)₃ (1.5) | Ligand 1* (4.5) | KF (3) | 1,4-Dioxane | 110 | 18 | 91 (for 2-pyridylboronate) | [7] |
*Ligand 1 is a specific phosphite (B83602) ligand described in the reference.
Table 2: Buchwald-Hartwig Amination of Analogous 2-Bromopyridines
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 83 | [8] |
| Pyrrolidine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 93 | [4][8] |
| n-Propylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 70 | [4][8] |
| Aniline | XPhos Pd G3 (2) | - | LiHMDS (1.5) | THF | 80 | 12 | Moderate to Excellent | [8] |
Table 3: Sonogashira Coupling of Analogous Bromo-heterocycles
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | 65 | - | Good to Excellent (for iodopyridines) | [9] |
| 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 92 (for 6-bromo-3-fluoro-2-cyanopyridine) | |
| 1-Octyne | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 93 (for 6-bromo-3-fluoro-2-cyanopyridine) | |
| 3-Butyn-1-ol | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 90 (for 6-bromo-3-fluoro-2-cyanopyridine) |
Experimental Protocols
The following are general protocols that should be adapted and optimized for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) OR a precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the palladium source and ligand (or the precatalyst).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR a precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Procedure:
-
In a glovebox, add this compound, the base, and the ligand to an oven-dried reaction vial.
-
Add the palladium source or precatalyst.
-
Add the amine and the anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N or DIPA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
preventing decomposition of 2-Bromo-5-nitropyridine during reaction
Welcome to the Technical Support Center for 2-Bromo-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during a reaction?
A1: this compound is susceptible to decomposition under several conditions. The primary causes include exposure to strong bases, strong acids, high temperatures, and prolonged exposure to light.[1] In palladium-catalyzed cross-coupling reactions, inappropriate choice of base, solvent, or high temperatures can lead to side reactions and degradation of the starting material.
Q2: How can I minimize the decomposition of this compound in my reactions?
A2: To minimize decomposition, it is crucial to carefully control reaction conditions. This includes using milder bases when possible, maintaining the lowest effective reaction temperature, protecting the reaction from light, and ensuring an inert atmosphere for sensitive reactions like palladium-catalyzed couplings. Solvent choice is also critical; polar aprotic solvents are often suitable, but the optimal solvent will depend on the specific reaction.[1]
Q3: Are there any specific bases that are recommended to avoid decomposition?
A3: While the choice of base is highly reaction-dependent, for palladium-catalyzed reactions, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are often preferred over strong organic bases or hydroxides. Cesium carbonate, due to its higher solubility in organic solvents, can sometimes offer superior performance and allow for milder reaction conditions, thus reducing the risk of decomposition.
Q4: My reaction mixture is turning dark or black. Is this related to the decomposition of this compound?
A4: While a dark reaction mixture can indicate decomposition of this compound, in the context of palladium-catalyzed cross-coupling reactions, the formation of a black precipitate, known as "palladium black," is a common sign of catalyst decomposition. This indicates that the active Pd(0) catalyst has agglomerated and is no longer active. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand/base combination.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Issue: Low yield and/or significant formation of byproducts, suggesting decomposition of this compound.
This guide provides a systematic approach to troubleshooting common palladium-catalyzed cross-coupling reactions involving this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for palladium-catalyzed reactions.
Recommended Starting Conditions for Common Cross-Coupling Reactions
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Pd₂(dba)₃/Ligand or Pd(OAc)₂/Ligand | Pd(PPh₃)₂Cl₂/CuI |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | BINAP, XPhos, RuPhos | PPh₃ |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Cs₂CO₃, K₃PO₄, NaOtBu (use with caution) | Et₃N, Diisopropylamine (DIPA) |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF | Toluene, 1,4-Dioxane | THF, DMF |
| Temperature | 80-110 °C | 80-110 °C | Room Temperature to 60 °C |
Nucleophilic Aromatic Substitution (SNAr)
Issue: Reaction is sluggish, requiring high temperatures that lead to decomposition, or the formation of dark polymeric byproducts.
SNAr reactions with this compound are facilitated by the electron-withdrawing nitro group. However, decomposition can still occur, especially with less reactive nucleophiles that require forcing conditions.
Troubleshooting Logic for SNAr Reactions
Caption: Troubleshooting logic for SNAr reactions.
Solvent Selection Guide for SNAr Reactions
| Solvent | Type | Dielectric Constant | General Recommendation |
| DMF | Polar Aprotic | 36.7 | Excellent choice, good solvating power. |
| DMSO | Polar Aprotic | 46.7 | Very effective, but can be difficult to remove. |
| Acetonitrile | Polar Aprotic | 37.5 | Good choice, often used for kinetic studies.[2] |
| Ethanol (B145695) | Polar Protic | 24.5 | Can be used, but may slow down the reaction by solvating the nucleophile. |
| Toluene | Non-Polar | 2.4 | Generally not recommended as it does not stabilize the charged intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Aliphatic Amine
This protocol is suitable for the reaction of this compound with a secondary amine like piperidine (B6355638) or morpholine.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).
-
Reagent Addition: Dissolve the starting material in ethanol (approx. 0.2 M). Add the amine (e.g., piperidine, 1.1 equiv.) followed by triethylamine (B128534) (Et₃N, 1.2 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography or recrystallization if necessary.
References
Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-5-nitropyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed cross-coupling reactions with this compound resulting in low yields?
A1: Low yields with this compound are often due to a few key factors. The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, effectively poisoning it and inhibiting its catalytic activity.[1][2] Additionally, the electron-withdrawing nitro group can influence the reactivity of the C-Br bond and may be sensitive to certain reaction conditions. Common issues include suboptimal ligand choice, incorrect base selection, impure reagents, or non-inert reaction conditions.[2]
Q2: What is the best palladium catalyst and ligand combination for coupling with this compound?
A2: The choice of catalyst and ligand is critical. For Suzuki couplings, catalyst systems like Pd(dppf)Cl₂ can be effective.[3] For Buchwald-Hartwig aminations, bulky and electron-rich phosphine (B1218219) ligands are often necessary to prevent pyridine coordination and facilitate the reaction.[2][4] Ligands such as XPhos, RuPhos, and SPhos are frequently successful choices for challenging substrates like 2-bromopyridines.[1] It is often necessary to screen a few different ligand and catalyst combinations to find the optimal system for your specific reaction.
Q3: How can I prevent the homocoupling of my boronic acid in a Suzuki reaction?
A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[5] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture itself.[1] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas such as argon or nitrogen through the reaction mixture for an extended period.[1][5] Using a pre-formed Pd(0) catalyst may also reduce homocoupling compared to generating it in situ from a Pd(II) source.[5]
Q4: What are the best bases and solvents for Buchwald-Hartwig amination with this compound?
A4: The selection of base and solvent is highly dependent on the specific amine being coupled. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often very effective.[6][7] However, for substrates with sensitive functional groups, weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required, sometimes at higher temperatures.[6][8] Toluene and 1,4-dioxane (B91453) are common and effective solvents for Buchwald-Hartwig reactions.[2][7] It is important to avoid chlorinated solvents and strongly coordinating solvents like acetonitrile (B52724) or pyridine, as they can inhibit the catalyst.[6][7]
Q5: My Sonogashira coupling with this compound is not working. What are some common issues?
A5: Failures in Sonogashira couplings can often be traced to several factors. The oxidative addition of the aryl bromide can be a rate-limiting step, and for less reactive bromides, higher temperatures may be necessary.[9] Catalyst decomposition, indicated by the formation of palladium black, can occur in the presence of oxygen or impurities.[10] The homocoupling of the terminal alkyne (Glaser coupling) is another common side reaction, which can be minimized by ensuring a strictly inert atmosphere and using the minimum effective amount of the copper(I) cocatalyst.[10][11]
Troubleshooting Guides
Low Yield in Suzuki Coupling
| Issue | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | Inactive Catalyst, Suboptimal Reaction Conditions, Poor Reagent Quality | - Use a pre-activated Pd(0) catalyst or an air-stable precatalyst.[5][12] - Screen different ligands (e.g., SPhos, XPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents (e.g., dioxane/water, THF/water).[1][13] - Incrementally increase the reaction temperature.[13] - Ensure high purity of this compound and the boronic acid. |
| Significant Side Products | Protodeboronation of Boronic Acid, Homocoupling of Boronic Acid | - Use anhydrous solvents and ensure the base is dry.[1][5] - Consider using a boronic ester (e.g., pinacol (B44631) ester) which is more stable.[1] - Thoroughly degas the reaction mixture to remove oxygen.[1][5] |
| Decomposition of Starting Material | Harsh Basic Conditions, High Reaction Temperature | - Screen weaker bases (e.g., K₂CO₃, Na₂CO₃).[5] - Optimize the reaction to run at a lower temperature. |
| Catalyst Deactivation | Coordination of Pyridine Nitrogen, Presence of Oxygen | - Employ bulky phosphine ligands like SPhos or XPhos to shield the palladium center.[1] - Maintain a robust inert atmosphere throughout the reaction. |
Low Yield in Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | Catalyst Poisoning by Pyridine Nitrogen, Inappropriate Ligand/Base Combination, Low Reaction Temperature | - Use sterically bulky and electron-rich ligands (e.g., XPhos, RuPhos).[2] - Screen a variety of bases, from strong (NaOtBu) to weaker inorganic bases (Cs₂CO₃, K₃PO₄).[6] - Increase the reaction temperature, typically in the range of 80-110 °C.[7] |
| Side Product Formation | Hydrodehalogenation (reduction of the C-Br bond) | - Use a bulky ligand to disfavor β-hydride elimination.[7] - Optimize the base and temperature; a less aggressive base or lower temperature might help.[7] |
| Catalyst Decomposition | High Reaction Temperature, Presence of Oxygen | - Avoid prolonged exposure to temperatures above 120 °C.[2] - Monitor for the formation of palladium black, a sign of decomposition.[2] - Ensure all reagents and solvents are pure and the reaction is under an inert atmosphere.[2] |
| Reagent Insolubility | Poor solubility of the inorganic base | - Choose a solvent where all components, including the base, are soluble (e.g., Toluene, 1,4-dioxane).[2][6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen for at least three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, which can also serve as the solvent).[14] Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., to 50-80 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Temperature Control in 2-Bromo-5-nitropyridine Nitration
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control during the nitration of 2-bromopyridine (B144113) to synthesize 2-bromo-5-nitropyridine. Precise temperature management is critical for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.
Troubleshooting Guide
This guide addresses specific issues related to temperature control that you may encounter during the nitration of 2-bromopyridine.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Too rapid addition of the nitrating agent: The rate of heat generation exceeds the capacity of the cooling system. 2. Inadequate cooling: The cooling bath is not cold enough or has insufficient volume for the scale of the reaction. 3. Poor agitation: Localized "hot spots" are forming, leading to a rapid localized reaction that propagates. | 1. Immediately stop the addition of the nitrating agent. 2. Increase the efficiency of the cooling bath (e.g., by adding more ice/salt or switching to a colder bath like dry ice/acetone). 3. Ensure vigorous and consistent stirring. 4. If the temperature continues to rise, prepare for an emergency quench by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring. Caution: This should be a last resort as the dilution of strong acids is also exothermic.[1] |
| Low Yield of this compound | 1. Reaction temperature is too low: The rate of the desired nitration reaction is significantly reduced. 2. Side reactions due to elevated temperature: Higher temperatures may promote the formation of byproducts. 3. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time at the optimal temperature. | 1. Ensure the reaction is maintained within the optimal temperature range (typically 0-5°C during addition). [2] 2. After the initial exothermic addition, the reaction may require warming to room temperature or slightly above to ensure completion. [3] Monitor the reaction progress using TLC or GC. 3. Verify the accuracy of your thermometer. |
| Formation of Dinitrated Byproducts | 1. Elevated reaction temperature: Higher temperatures provide the activation energy for a second nitration to occur.[2] 2. Excess of nitrating agent: A large excess of the nitrating agent increases the probability of multiple nitrations.[2] | 1. Maintain a strictly controlled low temperature (e.g., 0°C or below) during the addition of the nitrating agent. [2] 2. Use a minimal excess of the nitrating agent. [2] 3. Add the nitrating agent slowly and dropwise to maintain a low concentration at any given time. [2] |
| Formation of Other Impurities (e.g., Oxidation Products) | 1. Reaction temperature is too high: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or product at elevated temperatures. 2. "Hot spots" in the reaction mixture: Inefficient stirring can lead to localized overheating. | 1. Adhere to the recommended low-temperature conditions for the reaction. 2. Ensure efficient and continuous stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the nitration of 2-bromopyridine?
A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if temperature is not properly controlled.[1] This can result in a rapid increase in pressure and the release of toxic nitrogen oxides. Always perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment and have an emergency quenching plan in place.
Q2: What is the optimal temperature for the nitration of 2-bromopyridine?
A2: The optimal temperature for the addition of the nitrating agent is typically between 0°C and 5°C.[2] This low temperature helps to control the exotherm and minimize the formation of byproducts. After the addition is complete, the reaction may be stirred at this temperature for a period, followed by warming to room temperature or slightly above to ensure the reaction goes to completion.[3]
Q3: How does temperature affect the yield and purity of this compound?
A3: Temperature has a significant impact on both yield and purity. Maintaining a low temperature during the addition of the nitrating agent is crucial for minimizing the formation of dinitrated and other byproducts, thus improving purity.[2] While excessively low temperatures can slow down the reaction and potentially lead to lower yields if the reaction time is not adjusted, runaway high temperatures will certainly lead to lower yields due to decomposition and side reactions.
Q4: How can I effectively monitor the internal temperature of the reaction?
A4: Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture, ensuring the bulb or probe is fully submerged but not touching the sides or bottom of the flask. The external temperature of the cooling bath is not a reliable indicator of the internal reaction temperature.
Q5: What should I do if my cooling bath fails during the reaction?
A5: Immediately stop the addition of any reagents. If the temperature begins to rise, prepare for an emergency quench as described in the troubleshooting guide. It is crucial to have a secondary cooling bath or a large supply of ice readily available as a backup.
Quantitative Data on Reaction Conditions
The following table summarizes quantitative data from various nitration and related oxidation reactions of brominated pyridines, illustrating the impact of temperature on reaction outcomes.
| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Amino-5-bromopyridine (B118841) | 95% HNO₃, H₂SO₄ | 0°C (addition), then RT, then 50-60°C | 1h at 0°C, 1h at RT, 1h at 50-60°C | 85-93 (of 2-amino-5-bromo-3-nitropyridine) | [3] |
| 2-Amino-5-bromopyridine | Peracetic acid, Acetic acid | < 5°C (addition), then 47°C | Not specified (addition), 15h at 47°C | 85.8 (crude) | [4] |
| 2-Amino-5-bromopyridine | Peracetic acid, Acetic acid | 35°C (addition and reaction) | Not specified (addition), 25h at 35°C | Not specified | [4] |
| 2-Amino-5-bromopyridine | H₂O₂, Acetone/Water | 10-15°C (addition), then 30°C, then 40°C | 1-2h at 10-15°C, 2h at 30°C, 4h at 40°C | 92.8 | [5] |
| 3-Bromopyridine | 100% HNO₃, TFAA | 0°C (addition), then RT | 2h at 0°C, 9-10h at RT | 52 (of 3-bromo-5-nitropyridine) | [1] |
Experimental Protocols
A detailed protocol for a reaction closely related to the nitration of 2-bromopyridine, the nitration of 2-amino-5-bromopyridine, is provided below. This procedure from Organic Syntheses highlights the critical steps for temperature control.
Nitration of 2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridine (B172296) [3]
-
Apparatus Setup: A 1-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. The flask is immersed in an ice-salt bath.
-
Initial Cooling: The flask is charged with 500 mL of concentrated sulfuric acid (sp. gr. 1.84).
-
Substrate Addition: 86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added to the sulfuric acid at a rate that ensures the internal temperature does not exceed 5°C.
-
Nitrating Agent Addition: Twenty-six milliliters (39 g, 0.57 mole) of 95% nitric acid is added dropwise via the dropping funnel with continuous, vigorous stirring. The internal temperature must be maintained at 0°C throughout the addition.
-
Controlled Reaction Stages:
-
The mixture is stirred at 0°C for 1 hour after the addition is complete.
-
The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The mixture is then heated to 50–60°C and stirred for 1 hour.
-
-
Quenching: The reaction flask is cooled, and the contents are carefully poured onto 5 liters of ice.
-
Neutralization and Isolation: The mixture is neutralized with 1350 mL of 40% sodium hydroxide (B78521) solution, keeping the mixture cool. The resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration and washed with water until the washings are free of sulfate.
Visualizations
Troubleshooting Workflow for Temperature Control
Caption: Troubleshooting workflow for managing temperature during nitration.
References
Technical Support Center: Troubleshooting Sonogashira Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Sonogashira coupling reactions, with a specific focus on byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in Sonogashira reactions and why does it form?
A1: The most prevalent byproduct is the homocoupled dimer of the terminal alkyne, resulting in a 1,3-diyne. This is often referred to as the Glaser or Hay coupling product.[1][2][3] Its formation is primarily attributed to the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][4] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1] While the copper co-catalyst enhances the rate of the desired Sonogashira coupling, it also unfortunately catalyzes this unwanted side reaction.[1][3][5]
Q2: What is the black precipitate I sometimes see in my reaction mixture?
A2: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and precipitates out of the solution, leading to a loss of catalytic activity.[2][4] This catalyst decomposition can be triggered by the presence of oxygen, impurities in the reagents or solvents, or suboptimal reaction conditions such as inappropriate solvent choice or temperature.[2][4] Some anecdotal evidence suggests that certain solvents, like THF, might promote its formation.[2][4][6]
Q3: Can I perform a Sonogashira reaction without a copper co-catalyst?
A3: Yes, copper-free Sonogashira protocols have been developed and are often preferred specifically to avoid the formation of the Glaser homocoupling byproduct.[1][3][5][7] These reactions may require adjustments to the reaction conditions, such as using a more active palladium catalyst system, different ligands, or higher temperatures to achieve good yields.[7]
Q4: How does the choice of aryl halide affect the reaction?
A4: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general reactivity trend is I > OTf > Br >> Cl.[2][4] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[4] Aryl chlorides are the least reactive and typically necessitate more forcing conditions and specialized catalyst systems.[7]
Q5: What is the role of the base in the Sonogashira reaction?
A5: The base, typically an amine like triethylamine (B128534) or diisopropylethylamine, plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[4] It also serves to neutralize the hydrogen halide that is generated as a byproduct during the reaction.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to byproduct formation in Sonogashira reactions.
Problem 1: Significant Formation of Diyne Byproduct (Glaser Coupling)
Symptoms:
-
A significant peak corresponding to the homocoupled alkyne is observed in the crude reaction mixture by GC/MS or NMR.
-
The yield of the desired cross-coupled product is low, despite consumption of the starting alkyne.
Root Causes & Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction. | Protocol 1: Degassing and Inert Atmosphere |
| Copper(I) Co-catalyst | Switch to a copper-free protocol. | Protocol 2: Copper-Free Sonogashira Coupling |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration. | Add the alkyne via a syringe pump over several hours. |
| Suboptimal Reaction Parameters | Optimize the choice of palladium catalyst, ligand, base, and solvent. | Screen different phosphine (B1218219) ligands (e.g., bulky, electron-rich ligands) and bases (e.g., inorganic bases like K₃PO₄ or Cs₂CO₃).[1][7] |
Problem 2: Catalyst Decomposition (Palladium Black Formation)
Symptoms:
-
A black precipitate forms in the reaction vessel.
-
The reaction stalls or proceeds very slowly.
Root Causes & Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Oxygen Exposure | Ensure strict anaerobic conditions throughout the setup and reaction. | Protocol 1: Degassing and Inert Atmosphere |
| Impure Reagents/Solvents | Use high-purity, anhydrous, and degassed solvents and reagents. | Purify solvents using standard laboratory techniques (e.g., distillation, passing through a column of activated alumina). |
| Inappropriate Solvent | Change the solvent. Some solvents may not effectively stabilize the Pd(0) species. | Consider switching from THF to solvents like DMF, toluene, or acetonitrile.[8][9] |
| Suboptimal Ligand | Use a suitable phosphine ligand to stabilize the palladium catalyst. | For less reactive aryl halides, bulkier, electron-rich phosphine ligands can be beneficial.[2] |
Quantitative Data Summary
Table 1: General Sonogashira Reaction Parameters
| Parameter | Typical Range | Notes |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Copper(I) Iodide Loading | 0.5 - 10 mol% | Omitted in copper-free protocols. |
| Ligand to Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and catalyst precursor. |
| Base (Amine) | 2 - 10 equivalents | Can also be used as the solvent.[3] |
| Alkyne to Aryl Halide Ratio | 1.1 - 1.5 equivalents | A slight excess of the alkyne is common.[2] |
| Temperature | Room Temp. to 120 °C | Substrate-dependent; aryl bromides and chlorides often require heating.[4][7] |
Key Experimental Protocols
Protocol 1: Degassing and Inert Atmosphere
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Solvent Degassing: Before use, thoroughly degas all solvents by bubbling a stream of inert gas (argon or nitrogen) through them for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]
-
Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add all solid reagents (palladium catalyst, copper salt (if used), ligand, and base) to the reaction flask under a positive flow of inert gas.
-
Solvent and Liquid Reagent Addition: Add the degassed solvent and liquid reagents via syringe.
-
Inert Atmosphere Maintenance: Maintain a positive pressure of inert gas throughout the entire course of the reaction using a balloon or a manifold.
Protocol 2: Copper-Free Sonogashira Coupling
-
Reagent Preparation: Ensure all solvents are anhydrous and degassed. The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Add the base (e.g., K₃PO₄, 2.0 mmol).[1]
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes.
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Add the terminal alkyne (1.2 mmol) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC/MS.[1]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
Caption: Sonogashira cycle vs. competing Glaser coupling pathway.
Caption: A systematic workflow for troubleshooting Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. books.lucp.net [books.lucp.net]
Technical Support Center: Purifying 2-Bromo-5-nitropyridine via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the column chromatography purification of 2-Bromo-5-nitropyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: My product is not eluting from the column, or is eluting very slowly.
Possible Causes & Solutions:
-
Mobile Phase is Not Polar Enough: this compound is a relatively polar compound. If the mobile phase (eluent) is too non-polar, the product will remain strongly adsorbed to the polar silica (B1680970) gel.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. For example, if you started with 10% ethyl acetate, try increasing to 20%, then 30%, and so on. Monitor the elution with Thin Layer Chromatography (TLC).
-
-
Compound Precipitation: If the crude product was loaded onto the column in a solvent in which it is highly soluble, but which is stronger than the mobile phase, it may precipitate at the top of the column when the mobile phase is introduced.
-
Solution: Use the "dry loading" method. Pre-adsorb your crude product onto a small amount of silica gel before adding it to the column. This ensures the compound is in a solid phase and will dissolve into the mobile phase more evenly.
-
Q2: I am seeing poor separation between my product and an impurity (co-elution).
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen mobile phase may not have the optimal polarity to resolve the product from impurities. The ideal Rf value for the target compound for good separation is between 0.2 and 0.4.[1]
-
Solution: Perform a thorough TLC analysis with various solvent systems before running the column.[1] Try different ratios of hexane and ethyl acetate, or consider alternative solvent systems like dichloromethane (B109758)/methanol for more polar compounds.[2]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands that result in poor separation.[1]
-
Solution: Reduce the amount of crude material. A general guideline is to use 20-40 grams of silica gel for every 1 gram of crude product.[1]
-
-
Presence of Isomeric Impurities: Syntheses of this compound can sometimes produce isomeric byproducts, such as 3-bromo- (B131339) or 5-bromo- isomers, which may have very similar polarities to the desired product.[3]
-
Solution: A very slow, shallow gradient elution may be necessary. This involves very gradually increasing the polarity of the mobile phase over a large volume of solvent to improve resolution. Alternatively, a different stationary phase like alumina (B75360) might offer different selectivity.[1]
-
Q3: My product appears to be degrading on the column, leading to streaking on TLC and low yield.
Possible Causes & Solutions:
-
Acidic Silica Gel: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds. The basic nitrogen atom in the pyridine (B92270) ring can interact strongly with the acidic silanol (B1196071) groups on the silica surface, potentially leading to degradation.
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Solution 1: Deactivate the silica gel by preparing the slurry and eluent with a small amount (0.1-1%) of a basic modifier like triethylamine (B128534).[1]
-
Solution 2: Switch to a less acidic stationary phase, such as neutral alumina.[1]
-
Solution 3: Confirm the instability by performing a 2D TLC. Spot the compound in one corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears off the diagonal, it indicates degradation on the silica.
-
Q4: My final yield after purification is very low.
Possible Causes & Solutions:
-
Compound Degradation: As mentioned above, the product may be degrading on the column.
-
Solution: Use deactivated silica or an alternative stationary phase.
-
-
Product Streaking/Tailing: Due to the basic nature of the pyridine nitrogen, the product can "tail" or "streak" down the column, leading to its distribution across many fractions and making it difficult to isolate in a pure form. This is caused by strong interactions with the silica.
-
Solution: Add a competing base like triethylamine (0.1-1%) to the mobile phase. The triethylamine will preferentially interact with the active sites on the silica, allowing your product to elute in a tighter band.
-
-
Incomplete Elution: The mobile phase may not have been polar enough to elute all of the product from the column.
-
Solution: After the main product fractions have been collected, flush the column with a highly polar solvent (like 100% ethyl acetate or a mixture containing methanol) to see if any remaining product elutes. This is known as a "methanol purge".
-
Frequently Asked Questions (FAQs)
Q: What is the recommended stationary phase for purifying this compound? A: Silica gel (230-400 mesh) is the most common stationary phase for flash column chromatography.[1] However, because this compound contains a basic pyridine ring, which can lead to tailing and potential degradation on acidic silica, neutral alumina can be a good alternative.[1] If using silica gel, it is often recommended to deactivate it with a small amount of triethylamine.[1]
Q: How do I select the best mobile phase (eluent)? A: The best mobile phase is determined by running several analytical TLCs with different solvent systems.[1] A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a very common and effective starting point.[4] The goal is to find a solvent system where your target compound, this compound, has an Rf value between 0.2 and 0.4, as this range typically provides the best separation in column chromatography.[1]
Q: What is a good starting solvent system for TLC analysis? A: A good starting point for TLC is a 70:30 mixture of hexane to ethyl acetate.[2] Based on a similar purification, a mobile phase of 3:1 Hexane:Ethyl Acetate (25% Ethyl Acetate) gave an Rf value of 0.2 for the product. You can adjust the ratio from there:
-
If the Rf is too high (> 0.4), decrease the polarity by increasing the proportion of hexane.
-
If the Rf is too low (< 0.2), increase the polarity by increasing the proportion of ethyl acetate.[5]
Q: How can I prevent peak tailing on my TLC plates and column? A: Peak tailing is a common issue with pyridine-containing compounds due to the interaction of the basic nitrogen with acidic silanol groups on the silica gel. To prevent this, add a small amount (0.1-1%) of a base, such as triethylamine or pyridine, to your mobile phase. This additive will occupy the acidic sites on the silica, leading to sharper, more symmetrical spots and bands.
Q: What are the common impurities I should be looking out for? A: The impurities will depend on the synthetic route used to prepare the this compound.
-
From 2-aminopyridine: Unreacted 2-amino-5-bromopyridine (B118841) could be present. This impurity is more polar than the product due to the primary amine group and should elute much later. Other brominated aminopyridines could also be formed.[1]
-
From 2-nitropyridine (B88261): Unreacted 2-nitropyridine (less polar) or di-brominated products (less polar) could be present.
-
From 2-hydroxy-5-nitropyridine: The starting material, 2-hydroxy-5-nitropyridine, is a potential impurity.[6]
Data Presentation
Table 1: Recommended Stationary and Mobile Phases
| Parameter | Recommendation | Rationale/Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash chromatography. Can be acidic.[1] |
| Neutral Alumina | Good alternative to avoid degradation of acid-sensitive compounds.[1] | |
| Mobile Phase System | Hexane / Ethyl Acetate | Provides a good polarity range for many organic compounds.[4] |
| Dichloromethane / Methanol | Can be used for more polar compounds if hexane/ethyl acetate is insufficient.[2] | |
| Mobile Phase Modifier | Triethylamine (0.1 - 1%) | Recommended for silica gel to prevent peak tailing by masking acidic silanol sites.[1] |
Table 2: TLC and Column Chromatography Elution Conditions
| Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf of this compound | Suitability for Column Chromatography |
| 90:10 | < 0.2 | Likely too low; product will elute very slowly. |
| 75:25 (3:1) | ~0.2 | Excellent starting point for good separation. |
| 70:30 | > 0.2 | Good, may elute slightly faster. A good starting point for TLC trials.[2] |
| 50:50 | > 0.4 | Likely too high; risk of co-elution with less polar impurities. |
Table 3: Common Potential Impurities and Their Characteristics
| Impurity Name | Potential Synthetic Source | Expected Polarity vs. Product | Separation Strategy |
| 2-Amino-5-bromopyridine | Oxidation of the amine | More Polar | Will lag significantly behind the product on silica gel. |
| 2-Nitropyridine | Bromination of 2-nitropyridine | Less Polar | Will elute before the product. |
| Di-brominated species | Over-bromination | Less Polar | Will elute before the product. |
| 2-Hydroxy-5-nitropyridine | Bromination of the hydroxyl | More Polar | Will lag behind the product on silica gel.[6] |
Experimental Protocols
Detailed Protocol: Flash Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound.
1. Preparation of the Mobile Phase (Eluent):
-
Based on TLC analysis, prepare an initial eluent of 75:25 Hexane:Ethyl Acetate. For a 1L stock, this would be 750 mL of hexane and 250 mL of ethyl acetate.
-
If using silica gel, add 1-2 mL of triethylamine to this mixture (0.1-0.2%).
2. Packing the Column (Slurry Method):
-
Secure a glass chromatography column vertically to a clamp stand in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin (0.5 cm) layer of sand on top of the plug.
-
In a beaker, measure approximately 30-40 g of silica gel (for 1 g of crude material).[1]
-
Add the initial, low-polarity mobile phase to the silica gel to create a slurry that can be easily poured. Swirl to remove air bubbles.
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.
-
Gently tap the side of the column to ensure the silica packs down evenly and to remove any trapped air.
-
Once the silica has settled, add another thin layer of sand on top to prevent the stationary phase from being disturbed during sample and solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve the ~1 g of crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating an even layer.
4. Elution and Fraction Collection:
-
Carefully and slowly add the mobile phase to the column using a pipette or by letting it run down the inner wall of the column, taking care not to disturb the top layer of sand.
-
Fill the column with the eluent and apply gentle positive pressure using a nitrogen or air line to achieve a steady flow rate (approximately 2 inches/minute of solvent level drop).
-
Begin collecting the eluting solvent in fractions (e.g., 10-15 mL per test tube).
-
Monitor the elution process by periodically spotting the collected fractions on a TLC plate.
-
Once the desired product begins to elute, continue collecting fractions until the product is no longer detected by TLC.
-
If impurities are slow-moving, you can switch to a more polar mobile phase (e.g., 50:50 Hexane:Ethyl Acetate) to flush them off the column more quickly after your desired product has been collected.
5. Product Isolation:
-
Analyze all fractions containing the product by TLC to determine which are pure.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for column chromatography purification.
Caption: A logical workflow for troubleshooting poor separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 2-(2-Bromoethyl)-5-nitropyridine (EVT-2631539) | 2229221-49-0 [evitachem.com]
- 3. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. analytical chemistry - How does the Rf value change when changing the eluent composition? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Page loading... [wap.guidechem.com]
impact of base selection on 2-Bromo-5-nitropyridine coupling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-nitropyridine in cross-coupling reactions. The selection of an appropriate base is critical for achieving high coupling efficiency and this guide offers detailed information to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical in cross-coupling reactions with this compound?
A1: Base selection is crucial for several reasons. In Suzuki-Miyaura coupling, the base activates the organoboron compound to form a more nucleophilic boronate species, which is essential for the transmetalation step, often the rate-determining step of the catalytic cycle.[1][2] For Buchwald-Hartwig amination, a strong base is typically required for efficient catalyst turnover.[3] In Sonogashira coupling, an amine base is commonly used.[4] The pyridine (B92270) nitrogen in this compound can coordinate with the palladium catalyst, potentially inhibiting its activity. The choice of base can influence this interaction and the overall reaction rate and yield.[5]
Q2: What are the most common types of bases used for coupling reactions with this compound?
A2: A variety of inorganic and organic bases are used.
-
Suzuki-Miyaura: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are common.[6]
-
Buchwald-Hartwig: Strong bases such as sodium tert-butoxide (NaOt-Bu) are frequently employed.[3] For substrates with base-sensitive functional groups, weaker bases may be necessary.[7]
-
Sonogashira: Organic amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are typically used.[8]
Q3: How do I choose between an inorganic and an organic base?
A3: The choice depends on the specific reaction and substrate. Inorganic bases are more common in Suzuki-Miyaura couplings.[1] Organic bases are often used in Sonogashira reactions. In some cases, such as Buchwald-Hartwig amination with base-sensitive functional groups, a milder organic base like DBU may be preferred over a strong inorganic base like NaOt-Bu.[9]
Q4: Can the wrong base lead to side reactions?
A4: Yes. An inappropriate base can lead to various side reactions. For instance, in Suzuki coupling, a non-optimal base can contribute to protodeboronation of the boronic acid.[6] In Buchwald-Hartwig aminations, strong bases can react with sensitive functional groups like esters or enolizable ketones.[7]
Q5: My reaction is not working or giving low yields. What are the first troubleshooting steps related to the base?
A5: If you suspect a base-related issue, consider the following:
-
Base Strength and Solubility: Ensure the base is strong enough for the specific coupling reaction and has adequate solubility in the chosen solvent system.
-
Purity: Use a high-purity base, as impurities can negatively impact the catalyst.
-
Screening: If the initial choice is ineffective, a screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki) is recommended.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Ineffective Base | The base may not be strong enough or sufficiently soluble to activate the boronic acid. Switch to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[10] |
| Catalyst Inhibition | The pyridine nitrogen of this compound can coordinate to and inhibit the palladium catalyst.[5] The choice of base can influence this. Experiment with different bases to find one that minimizes this inhibition. |
| Protodeboronation | The boronic acid is being consumed by a side reaction. This can be caused by excess water or a non-optimal base. Consider using a milder base like KF.[6] |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Insufficient Base Strength | Strong bases like NaOt-Bu are often necessary for efficient catalyst turnover.[3] If using a weaker base, the reaction may be sluggish. |
| Base-Sensitive Functional Groups | Strong bases can react with esters, ketones, or other sensitive groups on your substrates.[7] In such cases, consider using a weaker base like Cs₂CO₃ or an organic base like DBU, although this may require longer reaction times or higher temperatures.[9][11] |
| Catalyst Poisoning | The pyridine nitrogen can poison the palladium catalyst. The combination of ligand and base is crucial to mitigate this. |
Issue 3: Inefficient Sonogashira Coupling
| Possible Cause | Suggested Solution |
| Inappropriate Amine Base | The basicity and steric properties of the amine base are important. Triethylamine is common, but other bases like diisopropylethylamine (DIPEA) can be effective. |
| Homocoupling of Alkyne | This side reaction can be prevalent. Optimizing the base and reaction conditions can help minimize it. |
Data Presentation: Impact of Base on Coupling Efficiency
The following tables summarize quantitative data on the effect of different bases on the yield of coupling reactions for substrates structurally similar to this compound. Note that yields are highly dependent on the specific substrates, catalyst system, and solvent.
Table 1: Suzuki-Miyaura Coupling Base Comparison
| Base | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
| Na₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 95 |
| K₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 92 |
| K₃PO₄ | 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 85 |
| NaOH | 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 70 |
| TEA | 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 65 |
| CsF | 2-Bromo-1H-imidazo[4,5-b]pyrazine | 4-Methoxyphenylboronic acid | (A-taphos)₂PdCl₂ | DME/H₂O | 100 | 92 |
Data is illustrative and based on studies of similar aryl halides.[12][13][14]
Table 2: Buchwald-Hartwig Amination Base Comparison
| Base | Aryl Halide | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
| NaOt-Bu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 |
| NaOt-Bu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 |
| Cs₂CO₃ | 4-Methylumbelliferone nonaflate | Benzamide | G3-Pd-xantphos | 1,4-Dioxane | 100 | 22 |
| DBU | 2-Bromopyridine (B144113) | Aniline | Not specified | Not specified | Not specified | Hit/No-Hit |
Data is illustrative and based on studies of similar 2-bromopyridine derivatives.[11][15]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for the specific amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand)
-
Base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.[15]
Protocol 3: General Procedure for Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for the specific terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, the amine base, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically filtered to remove the amine hydrochloride salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated, followed by purification by column chromatography.[18]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Purification of Commercial 2-Bromo-5-nitropyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of impurities from commercial 2-Bromo-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound may contain several impurities stemming from its synthesis. The most common synthetic route involves the oxidation of 2-amino-5-bromopyridine (B118841).[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Such as 2-amino-5-bromopyridine.
-
Isomeric Byproducts: Positional isomers like 3-bromo-5-nitropyridine (B95591) or other bromonitropyridine isomers can form depending on the synthetic conditions.[1]
-
Over-brominated Species: Dibrominated pyridines, such as 2-amino-3,5-dibromopyridine, can be significant byproducts.[4]
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification, like acetic acid or chloroform, may be present in trace amounts.[1][5]
Q2: My this compound appears as a discolored solid (yellow to brownish). Does this indicate impurity?
While pure this compound is typically a white to light-yellow crystalline solid, discoloration can suggest the presence of impurities.[6] However, slight coloration does not always correlate with low purity. Analytical techniques such as HPLC, GC, or melting point determination are necessary to accurately assess purity. The reported melting point for pure this compound is in the range of 139-141 °C.[6][7]
Q3: I am observing "oiling out" during the recrystallization of this compound. What should I do?
"Oiling out" occurs when the dissolved compound separates as a liquid instead of forming crystals. This can happen if the melting point of your compound (potentially lowered by impurities) is below the boiling point of the solvent.[8][9]
Here are some troubleshooting steps:
-
Add more of the "good" solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble to prevent premature precipitation.[9]
-
Slow down the cooling process: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Change the solvent system: The chosen solvent or solvent mixture may not be optimal. Experiment with different solvent systems on a small scale.
-
Reduce the amount of impurities: If the compound is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[8]
Q4: Can I use water for recrystallization?
This compound is reported to be insoluble in water, making water a potential anti-solvent in a mixed solvent system (e.g., ethanol (B145695)/water).[7][10] A small-scale test is recommended to determine the appropriate solvent ratio.
Purification Method Performance
The following table summarizes common purification methods for this compound and their effectiveness. Purity levels are indicative and can vary based on the initial purity of the crude material and the precise experimental conditions.
| Purification Method | Typical Solvents/Mobile Phase | Initial Purity (Indicative) | Final Purity (Indicative) | Advantages | Disadvantages |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate (B1210297)/Hexane (B92381), Benzene | 85-95% | >98% | Simple, cost-effective for removing small amounts of impurities. | Can have lower yields; may not be effective for impurities with similar solubility. |
| Column Chromatography | Hexane/Ethyl Acetate gradient | 70-90% | >99% | Highly effective for separating compounds with different polarities, including isomers. | More time-consuming and requires more solvent than recrystallization. |
| Solvent Washing/Trituration | Diethyl ether, Petroleum ether | <80% | 80-90% | Quick method to remove highly soluble impurities. | Generally not sufficient for achieving high purity on its own. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of hot ethyl acetate until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection and Drying: Collect, wash with a small amount of cold hexane, and dry the crystals as described in Protocol 1.
Protocol 3: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Pack a chromatography column with the slurry.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Dry-load the silica with the adsorbed compound onto the top of the column.[11]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visual Guides
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification methods and targeted impurity types.
References
- 1. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 2. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound 99 4487-59-6 [sigmaaldrich.com]
- 7. This compound | 4487-59-6 [chemicalbook.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-5-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address catalyst poisoning and other common issues encountered when working with 2-Bromo-5-nitropyridine in catalytic reactions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound has stalled or is showing very low yield. What's going wrong?
Answer: Low conversion in this specific reaction is a common problem and can be attributed to several factors, primarily related to catalyst inhibition and substrate reactivity.
-
Catalyst Poisoning by Pyridine (B92270) Nitrogen: The most frequent cause is the coordination of the lone pair of electrons on the pyridine nitrogen to the palladium catalyst. This forms a stable complex that can inhibit or completely halt the catalytic cycle. The electron-withdrawing nitro group exacerbates this by increasing the Lewis basicity of the nitrogen atom.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. This can be due to impurities (e.g., oxygen) or inappropriate reaction conditions.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not efficiently promote transmetalation, while the wrong solvent can lead to poor solubility of reagents or catalyst deactivation.
Recommended Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands can sterically shield the palladium center, minimizing coordination from the pyridine nitrogen, and also promote the crucial oxidative addition step. Ligands like SPhos, XPhos, and RuPhos are often effective for challenging pyridine substrates.
-
Catalyst Choice: Use a fresh batch of a high-quality palladium precatalyst. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced pre-catalysts (e.g., Buchwald G3 precatalysts) can sometimes provide better results by ensuring efficient generation of the active catalyst.
-
Base and Solvent Optimization: A screening of bases and solvents is often necessary. For Suzuki couplings of pyridines, inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently effective. A solvent system that ensures the solubility of all components is crucial; common choices include mixtures of dioxane/water or toluene/water.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Issue 2: Catalyst Decomposition (Formation of Palladium Black) in Heck Reactions
Question: During my Heck reaction with this compound, I observe the formation of a black precipitate, and the reaction stops. What is this, and how can I prevent it?
Answer: The black precipitate is palladium black, an inactive, agglomerated form of palladium metal. Its formation indicates catalyst decomposition, a common reason for failed Heck reactions.
-
High Reaction Temperature: While Heck reactions often require elevated temperatures, excessive heat can accelerate the decomposition of the active catalytic species into palladium black.
-
Presence of Oxygen: As with Suzuki reactions, residual oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.
-
Inappropriate Ligand: The ligand plays a key role in stabilizing the palladium catalyst. If the ligand is not robust enough for the reaction conditions or does not sufficiently protect the metal center, decomposition is more likely.
Recommended Solutions:
-
Temperature Control: Carefully optimize the reaction temperature. Start at a lower temperature (e.g., 80 °C) and only increase it incrementally if the reaction is too slow. Avoid prolonged heating at very high temperatures.
-
Use of Robust Ligands: Consider using more thermally stable ligands, such as N-heterocyclic carbenes (NHCs) or palladacycles, which are known to form highly stable catalysts.
-
Rigorous Degassing: Employ stringent techniques to remove oxygen from your reaction system. This includes degassing the solvent (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period) and ensuring all reagent additions are done under a positive pressure of nitrogen or argon.
Issue 3: Uncontrolled Reduction during Hydrogenation
Question: I am trying to hydrogenate the pyridine ring of this compound, but I am also reducing the nitro group and/or causing debromination. How can I achieve selective hydrogenation?
Answer: Selective hydrogenation of a substituted pyridine in the presence of other reducible functional groups is challenging. The nitro group is generally more easily reduced than the pyridine ring, and the C-Br bond can undergo hydrogenolysis.
-
Catalyst Choice: Different catalysts have different selectivities. For example, palladium catalysts are highly active for the reduction of nitro groups and for hydrogenolysis. Rhodium or ruthenium catalysts might offer better selectivity for the hydrogenation of the pyridine ring under certain conditions.
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent can all influence the selectivity of the reaction. Harsher conditions (high pressure and temperature) will generally lead to over-reduction.
Recommended Solutions:
-
Screen Different Catalysts: Test a variety of catalysts. Rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) are often good starting points for pyridine hydrogenation.
-
Optimize Reaction Conditions: Start with milder conditions (e.g., lower H₂ pressure and room temperature) and gradually increase them if no reaction occurs. The use of certain additives or solvent systems can also modulate selectivity.
-
Consider a Two-Step Approach: It may be more practical to first reduce the nitro group (e.g., using a milder reducing agent like iron in acetic acid) and then proceed with the hydrogenation of the pyridine ring in a separate step.
Frequently Asked Questions (FAQs)
Q1: Can the this compound substrate itself act as a catalyst poison?
A1: Yes. The primary poisoning mechanism is the coordination of the pyridine nitrogen's lone pair of electrons to the palladium catalyst, which can form a stable, inactive complex and disrupt the catalytic cycle. This is a well-documented issue with pyridine-containing substrates in cross-coupling reactions.
Q2: What impurities in my this compound starting material could be poisoning the catalyst?
A2: Besides the substrate itself, common catalyst poisons that could be present as impurities include sulfur compounds (a potent poison for palladium), other nitrogen-containing heterocycles, and excess halides. It is crucial to use highly pure starting materials. If you suspect impurities, consider purifying the this compound by recrystallization or column chromatography before use.
Q3: How can I regenerate a palladium catalyst that has been deactivated in a reaction with this compound?
A3: For heterogenous catalysts like Pd/C, regeneration can sometimes be achieved, although it may not restore full activity. A common laboratory procedure involves washing the filtered catalyst extensively with solvents to remove adsorbed organic material, followed by careful drying. Industrial regeneration processes can involve controlled oxidation to burn off carbonaceous deposits, followed by a reduction step. However, for homogeneous catalysts, regeneration is generally not feasible, and the focus should be on preventing deactivation in the first place.
Q4: Does the nitro group on the pyridine ring affect catalyst poisoning?
A4: The electron-withdrawing nature of the nitro group influences the electronic properties of the pyridine ring. While it makes the C-Br bond more susceptible to oxidative addition, it also increases the Lewis basicity of the pyridine nitrogen, which can enhance its ability to coordinate to and poison the palladium catalyst.
Q5: Are there alternatives to palladium catalysts for cross-coupling reactions with this compound that are less prone to poisoning?
A5: While palladium is the most common catalyst for Suzuki and Heck reactions, nickel-based catalysts are a viable alternative. Nickel catalysts can also be effective for cross-coupling reactions and may exhibit different sensitivities to poisoning by pyridine substrates. However, they also have their own set of challenges and require careful optimization.
Data Presentation
The following tables summarize typical yields for reactions with substrates analogous to this compound. This data is intended to provide a baseline for comparison and optimization.
Disclaimer: The following data is for substrates structurally similar to this compound and may not be directly representative of the results achievable with this specific compound. Yields are highly dependent on the specific reaction conditions and the purity of the reagents.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 85 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 71 |
Data adapted from a study on a structurally similar substrate. Conditions for this compound may require significant optimization.
Table 2: Representative Yields for Heck Coupling of Various Bromoarenes with Styrene
| Entry | Bromoarene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (1) | NaOAc | DMF | 100 | 6 | 95 |
| 2 | 4-Bromonitrobenzene | Pd(OAc)₂ (1) | NaOAc | DMF | 100 | 4 | 98 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (1) | NaOAc | DMF | 100 | 8 | 75 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (1) | NaOAc | DMF | 100 | 12 | 60 |
This table illustrates the general trend of reactivity in Heck couplings. The presence of the nitro group in this compound is expected to activate the C-Br bond, but the 2-pyridyl position is known to be challenging.
Table 3: Comparison of Catalysts in the Hydrogenation of Pyridine
| Entry | Catalyst | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Piperidine (%) |
| 1 | 5% Rh/C | 70 | 60 | 5 | >99 | >99 |
| 2 | 5% Ru/C | 80 | 100 | 6 | 98 | 97 |
| 3 | 5% Pd/C | 70 | 80 | 8 | 95 | 98 |
| 4 | 5% PtO₂ | 50 | 25 | 16 | 99 | 99 |
Data is for the hydrogenation of the parent pyridine. The hydrogenation of this compound will be complicated by the presence of the nitro and bromo groups, and conditions must be carefully optimized to achieve the desired selectivity.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane (B91453) and water in a 4:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for a Heck Reaction
This protocol provides a general starting point for the Heck reaction of this compound with an alkene (e.g., styrene).
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv), the alkene (1.5 equiv), and a base (e.g., NaOAc or Et₃N, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., DMF or NMP) via syringe.
-
Reaction: Heat the mixture to 80-120 °C and stir. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Catalytic Hydrogenation of the Pyridine Ring
This protocol is a starting point for the hydrogenation of the pyridine ring and will require careful optimization to manage selectivity.
-
Reactor Setup: In a high-pressure reactor vessel, place a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C, 5-10 wt%) to the solution.
-
Reaction: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 atm) and begin stirring. The reaction can be run at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the crude product as needed.
Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
Caption: General experimental workflow for cross-coupling reactions.
Validation & Comparative
Comparative Analysis of the 1H and 13C NMR Spectra of 2-Bromo-5-nitropyridine and Related Compounds
For Immediate Release
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The spectral data is compared with related pyridine (B92270) derivatives, namely 2-chloropyridine, 2-bromopyridine, and 5-nitropyridine, to provide a comprehensive reference for researchers, scientists, and drug development professionals. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for spectral acquisition, and includes a visual representation of the chemical shift relationships within the target molecule.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and its analogues. The data was acquired in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-3 | H-4 | H-6 |
| This compound | 8.44 (dd, J = 8.8, 2.7 Hz) | 7.85 (d, J = 8.8 Hz) | 9.22 (d, J = 2.7 Hz) |
| 2-Chloropyridine | 7.32 (d, J=7.8 Hz) | 7.64 (td, J=7.8, 1.9 Hz) | 8.39 (d, J=4.9 Hz) |
| 2-Bromopyridine | 7.49 (d, J = 7.9 Hz)[1] | 7.55-7.50 (m)[1] | 8.30-8.40 (m)[1] |
| 5-Nitropyridine | 8.55 (dd, J = 8.7, 2.7 Hz) | 7.80 (dd, J = 8.7, 4.3 Hz) | 9.35 (d, J = 2.7 Hz) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | 141.8 | 129.5 | 135.2 | 145.7 | 151.3 |
| 2-Chloropyridine | 152.4 | 124.5 | 139.3 | 123.0 | 149.9 |
| 2-Bromopyridine | 142.4[1] | 128.4[1] | 138.6[1] | 122.8[1] | 150.3[1] |
| 5-Nitropyridine | 145.8 | 124.1 | 134.5 | 142.3 | 152.1 |
Experimental Protocols
The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives.
Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer: Gently vortex or sonicate the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-160 ppm
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
For ¹H NMR, integrate the signals and analyze the coupling patterns to determine proton connectivity.
Visualization of Chemical Shift Effects
The following diagram illustrates the relative chemical shifts of the protons in the this compound ring, highlighting the deshielding effects of the bromine and nitro substituents.
References
Interpreting the Mass Spectrum of 2-Bromo-5-nitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 2-bromo-5-nitropyridine, a crucial analytical technique for confirming molecular identity and elucidating structural features. Due to the limited availability of a public mass spectrum for this compound, this guide will utilize the mass spectrum of its close isomer, 5-bromo-2-nitropyridine, as a primary reference. This comparative approach, supplemented with data from other relevant compounds such as 2-chloropyridine (B119429) and nitrobenzene, allows for a robust prediction of the fragmentation pattern of this compound.
Understanding the Molecular Ion
The molecular formula of this compound is C₅H₃BrN₂O₂. Its molecular weight is approximately 202.99 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 isotopic peak. This is due to the two abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Therefore, the molecular ion region of the spectrum for this compound is expected to show two peaks of almost equal intensity at m/z 202 and 204.
Predicted Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is expected to follow characteristic pathways for both nitroaromatic and halogenated aromatic compounds. The primary fragmentation events are likely to involve the loss of the nitro group (NO₂) and the bromine atom.
A probable fragmentation cascade is outlined below:
-
Loss of NO₂: The initial fragmentation is often the loss of a nitro group (NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 156/158.
-
Loss of NO: Alternatively, the molecular ion can lose a nitric oxide radical (NO), with a mass of 30 Da, leading to a fragment at m/z 172/174. This is a common fragmentation pathway for nitroaromatic compounds.[1]
-
Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (Br•), leading to a fragment ion at m/z 123.
-
Sequential Losses: Subsequent fragmentations can occur, such as the loss of a cyano group (HCN) from the pyridine (B92270) ring, which is a common fragmentation for pyridine derivatives.
Comparative Mass Spectral Data
To provide a quantitative basis for our interpretation, the following table summarizes the expected major ions for this compound, based on the analysis of its isomer and related compounds.
| m/z (mass/charge ratio) | Proposed Fragment Ion | Predicted Relative Abundance | Basis for Prediction |
| 202/204 | [C₅H₃BrN₂O₂]⁺ (Molecular Ion) | Moderate | Isotopic pattern of bromine |
| 172/174 | [C₅H₃BrNO]⁺ | Low to Moderate | Loss of NO from the molecular ion |
| 156/158 | [C₅H₃BrN]⁺ | High | Loss of NO₂ from the molecular ion |
| 123 | [C₅H₃N₂O₂]⁺ | Moderate | Loss of Br from the molecular ion |
| 77 | [C₅H₃N]⁺ | Moderate | Loss of Br and NO₂ from the molecular ion |
Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
Experimental Protocol
The following provides a general methodology for acquiring the mass spectrum of this compound.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, is recommended for accurate mass measurements.
-
Ionization Source: Electron ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like this compound.
-
Inlet System: The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Mass Analyzer Parameters:
-
Scan Range: Set the mass-to-charge ratio (m/z) scan range from 50 to 300 to ensure the detection of the molecular ion and all significant fragments.
-
Ionization Energy: A standard electron energy of 70 eV is typically used.
-
Source Temperature: Maintain a source temperature of approximately 200-250 °C to ensure sample volatilization without thermal degradation.
-
Data Analysis:
-
Identify the molecular ion peak and its characteristic M+2 isotope peak to confirm the presence of bromine.
-
Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.
-
Compare the obtained spectrum with a reference spectrum from a database, if available, or with the predicted fragmentation pattern to confirm the identity of the compound.
This guide provides a comprehensive framework for interpreting the mass spectrum of this compound. By combining data from closely related compounds with fundamental principles of mass spectrometry, researchers can confidently identify this compound and gain valuable structural insights.
References
A Comparative Guide to the FTIR Analysis of 2-Bromo-5-nitropyridine and its Analogues
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Bromo-5-nitropyridine with two alternative pyridine (B92270) derivatives: 2-Aminopyridine and 2-Chloropyridine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and characterizing these compounds based on their unique vibrational spectra. This document outlines the characteristic infrared absorption bands for each compound, presents detailed experimental protocols for sample analysis, and includes a visual workflow of the analytical process.
Quantitative Data Summary: A Comparative Analysis of Vibrational Frequencies
The following table summarizes the key FTIR absorption bands for this compound and its selected alternatives. These wavenumbers are indicative of the principal functional groups present in each molecule, providing a basis for their differentiation.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 2-Aminopyridine (cm⁻¹) | 2-Chloropyridine (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | 3100 - 3000 |
| Nitro (NO₂) Group | Asymmetric Stretching | ~1530 | N/A | N/A |
| Nitro (NO₂) Group | Symmetric Stretching | ~1350 | N/A | N/A |
| Amino (NH₂) Group | Asymmetric Stretching | N/A | ~3440 | N/A |
| Amino (NH₂) Group | Symmetric Stretching | N/A | ~3300 | N/A |
| Amino (NH₂) Group | Scissoring | N/A | ~1630 | N/A |
| Aromatic Ring | C=C & C=N Stretching | 1600 - 1585, 1500 - 1400 | 1600 - 1585, 1500 - 1400 | 1600 - 1585, 1500 - 1400 |
| C-N Bond | Stretching | N/A | 1330 - 1260 | N/A |
| C-Br Bond | Stretching | 650 - 510 | N/A | N/A |
| C-Cl Bond | Stretching | N/A | N/A | ~750 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | 900 - 675 | 900 - 675 |
Experimental Protocols
To obtain high-quality FTIR spectra for these pyridine derivatives, two common methods for solid sample analysis are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Technique
This method involves dispersing the solid sample within a KBr matrix, which is transparent in the mid-infrared region.
Materials and Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Infrared-grade Potassium Bromide (KBr), dried at 110°C for at least 2-3 hours[1]
-
Analytical balance
-
Spatula
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample (e.g., this compound) and 100-200 mg of dry KBr powder.[2]
-
Grinding: Transfer the sample and KBr to an agate mortar and gently grind the mixture until a fine, homogeneous powder is obtained. The particle size should ideally be reduced to 1-2 microns to minimize scattering effects.[3]
-
Pellet Formation: Place the powdered mixture into a pellet die.
-
Pressing: Apply pressure using a hydraulic press (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes to form a thin, transparent, or translucent pellet.[4]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a rapid and non-destructive method that requires minimal sample preparation.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Before analyzing the sample, record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]
-
Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the FTIR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly with a suitable solvent and a soft wipe.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the FTIR analysis of a solid sample using the KBr pellet method.
Caption: Workflow for FTIR Analysis using the KBr Pellet Method.
This guide provides a foundational framework for the FTIR analysis of this compound and related compounds. For definitive identification, it is always recommended to compare the obtained spectrum with a reference spectrum from a spectral library or a certified standard.
References
- 1. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 2. scienceijsar.com [scienceijsar.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
comparing reactivity of 2-Bromo-5-nitropyridine vs 2-Chloro-5-nitropyridine
A Comparative Guide to the Reactivity of 2-Bromo-5-nitropyridine and 2-Chloro-5-nitropyridine (B43025)
For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is paramount to achieving desired outcomes efficiently and cost-effectively. Halogenated nitropyridines are a critical class of building blocks, prized for their versatility in constructing complex molecular architectures. This guide provides an objective comparison of the reactivity of two such key intermediates: this compound and 2-Chloro-5-nitropyridine, with a focus on their performance in nucleophilic aromatic substitution (SNAr) reactions.
Introduction to SNAr Reactivity in 5-Nitropyridines
The reactivity of 2-halo-5-nitropyridines is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine (B92270) ring's inherent electron-deficient nature, particularly at the 2- and 4-positions, is significantly amplified by the potent electron-withdrawing effect of the nitro group (-NO2) at the 5-position.[1][2] This electronic arrangement makes the carbon atom bonded to the halogen highly electrophilic and susceptible to attack by nucleophiles.
The SNAr mechanism is generally a two-step process:
-
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[2][3]
-
Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the halide ion (Cl- or Br-).
The relative reactivity of different halogens as leaving groups in SNAr reactions is not solely dependent on bond strength. Electronegativity also plays a crucial role. In many activated aromatic systems, the typical reactivity order is F > Cl ≈ Br > I.[4][5] This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the initial nucleophilic attack (the rate-determining step). While C-Cl and C-Br bonds are weaker than C-F bonds, their lower electronegativity makes the carbon center less electrophilic. Consequently, 2-Chloro-5-nitropyridine and this compound often exhibit very similar reactivity.[5][6]
Comparative Reactivity Data
Direct, side-by-side kinetic comparisons of this compound and 2-Chloro-5-nitropyridine with the same nucleophile under identical conditions are sparse in the literature. However, data from various studies involving similar nucleophiles allow for a substantive comparison.
The following tables summarize second-order rate constants (k2) for reactions with various nucleophiles.
Table 1: Reactivity of 2-Chloro-5-nitropyridine with Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | k₂ (x 10⁴ M⁻¹s⁻¹) |
| p-anisidine (p-OCH₃ Aniline) | DMSO | 45 | 10.3 |
| p-toluidine (p-CH₃ Aniline) | DMSO | 45 | 6.46 |
| Aniline | DMSO | 45 | 2.51 |
| p-chloroaniline (p-Cl Aniline) | DMSO | 45 | 1.15 |
| m-chloroaniline (m-Cl Aniline) | DMSO | 45 | 0.63 |
Data extracted from a study by El-Bardan (2002) on reactions with substituted anilines.[2][7]
Table 2: Comparative Reactivity of 2-Halopyridinium Ions with Piperidine (B6355638)
While not involving 5-nitro-substituted pyridines, a study on the reaction of 2-halo-N-methylpyridinium ions with piperidine in methanol (B129727) provides insight into the relative leaving group ability of chlorine and bromine in a similar heterocyclic system. The observed order of reactivity was 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the chloro and bromo derivatives have nearly identical reactivity under these conditions.[5][6] This finding supports the general principle that in SNAr reactions where the initial attack is rate-determining, the difference in reactivity between chlorine and bromine as leaving groups is often minimal.
Analysis of Reactivity
The available data and established principles of SNAr reactions suggest that This compound and 2-Chloro-5-nitropyridine exhibit very similar reactivity . The choice between the two reagents in a synthetic protocol is therefore more likely to be governed by factors such as:
-
Cost and Availability: One reagent may be more economical or readily available from suppliers.
-
Downstream Applications: The presence of a bromide or chloride in a more complex intermediate might be desirable for subsequent cross-coupling reactions (e.g., Suzuki, Heck) where reactivity patterns can differ.
-
Specific Reaction Conditions: While generally similar, minor differences in reactivity could be exploited under specific, highly optimized conditions.
Experimental Protocols
To conduct a direct and precise comparison of reactivity, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as an amine, using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis of the SNAr Reaction of 2-Halo-5-nitropyridines with an Amine
-
Materials and Reagents:
-
2-Chloro-5-nitropyridine
-
This compound
-
Nucleophile (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., DMSO, Acetonitrile)
-
Constant temperature UV-Vis spectrophotometer with a thermostatted cell holder.
-
Volumetric flasks and pipettes.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the 2-halo-5-nitropyridine (e.g., 1 x 10-3 M) in the chosen solvent.
-
Prepare a series of stock solutions of the amine nucleophile at significantly higher concentrations (e.g., 0.1 M, 0.2 M, 0.3 M) to ensure pseudo-first-order reaction conditions.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product, which should be determined beforehand by recording the spectrum of a fully reacted solution.
-
Equilibrate the spectrophotometer cell holder and the reactant solutions to the desired temperature (e.g., 45.0 ± 0.1 °C).
-
Initiate the reaction by rapidly injecting a small aliquot of the 2-halo-5-nitropyridine stock solution into a cuvette containing the amine solution. The final concentration of the halopyridine should be much lower than the amine (e.g., 5 x 10-5 M).
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of amine), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the final absorbance.
-
Repeat the experiment for several different amine concentrations.
-
The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the amine concentration: kobs = k2[Amine].
-
Perform this entire procedure for both 2-chloro-5-nitropyridine and this compound to obtain a direct comparison of their k2 values.
-
Visualizations
The following diagrams illustrate the key mechanistic pathway and a general workflow for the comparative analysis.
Caption: General mechanism for the SNAr reaction of 2-halo-5-nitropyridines.
Caption: Workflow for the comparative kinetic study of 2-halo-5-nitropyridines.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Reactivity in Suzuki Coupling: A Comparative Analysis of 2-Bromo-5-nitropyridine and 2-Iodo-5-nitropyridine
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency, cost, and timeline of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the halide in an aryl halide substrate is a key determinant of reactivity. This guide provides a detailed, objective comparison of 2-bromo-5-nitropyridine and 2-iodo-5-nitropyridine (B186300) in the context of the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The fundamental principle governing the reactivity of aryl halides in Suzuki coupling is the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend for this reactivity is I > Br > Cl, which is inversely proportional to the C-X bond strength.[1] A weaker C-X bond leads to a faster rate of oxidative addition of the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] Consequently, 2-iodo-5-nitropyridine is generally expected to be more reactive than its bromo-counterpart, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields.
Quantitative Performance Comparison
While a direct head-to-head comparison of this compound and 2-iodo-5-nitropyridine under identical Suzuki coupling conditions is not extensively documented in the literature, a comparative analysis can be drawn from studies on structurally similar substrates. The following table summarizes representative experimental data for the Suzuki coupling of these two compounds with arylboronic acids. It is important to note that the reaction conditions are not identical, which will influence the outcomes.
| Parameter | This compound | 2-Iodo-5-nitropyridine |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid |
| Catalyst System | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | DME/H₂O | Toluene/EtOH/H₂O |
| Temperature | 85 °C | 80 °C |
| Reaction Time | 12 h | 4 h |
| Yield | 92% | 95% |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 2-iodo-5-nitropyridine.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add degassed DME and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-5-nitropyridine.
Protocol 2: Suzuki Coupling of 2-Iodo-5-nitropyridine with Phenylboronic Acid
Materials:
-
2-Iodo-5-nitropyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a round-bottom flask, combine 2-iodo-5-nitropyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).
-
Seal the flask and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system, a mixture of toluene, ethanol, and water.[2]
-
Heat the reaction mixture to 80 °C and stir for 4 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-phenyl-5-nitropyridine.
Reaction Mechanism and Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The key difference in reactivity between 2-iodo-5-nitropyridine and this compound lies in the initial oxidative addition step, where the weaker carbon-iodine bond is cleaved more readily.
The logical workflow for selecting between this compound and 2-iodo-5-nitropyridine is outlined in the following diagram.
Conclusion
The choice between this compound and 2-iodo-5-nitropyridine for Suzuki coupling reactions represents a classic trade-off between reactivity and cost. The higher reactivity of 2-iodo-5-nitropyridine, stemming from its weaker carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and often higher yields. This makes it the preferred substrate when reaction efficiency and the preservation of sensitive functional groups are paramount.
Conversely, this compound is a more cost-effective and readily available starting material. While it generally requires more forcing conditions to achieve comparable yields to its iodo-counterpart, modern advancements in catalyst and ligand design have made the coupling of aryl bromides highly efficient.
Ultimately, the optimal choice depends on the specific requirements of the synthesis. For early-stage research and development where rapid access to diverse analogs under mild conditions is crucial, 2-iodo-5-nitropyridine may be the superior choice. For large-scale synthesis and cost-driven projects, the use of this compound, coupled with careful reaction optimization, presents a more economical approach.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. This guide provides a comparative overview of common analytical methods for assessing the purity of 2-Bromo-5-nitropyridine, a key building block in organic synthesis. The following sections detail the experimental protocols for various techniques, present a comparative summary of their performance, and illustrate a typical analytical workflow.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity, and the available instrumentation. For this compound, several chromatographic and spectroscopic methods are commonly employed.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Quantitative purity (% area), detection and quantification of non-volatile impurities. | High resolution, sensitivity, and reproducibility. Suitable for a wide range of compounds.[1][2] | May require method development for optimal separation. |
| Gas Chromatography (GC) | Separation based on the differential partitioning of volatile compounds between a stationary phase and a gaseous mobile phase. | Quantitative purity (% area), detection of volatile impurities and residual solvents.[3][4] | High efficiency and sensitivity for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Structural confirmation, identification and quantification of impurities with distinct NMR signals.[5][6][7][8] | Provides detailed structural information, can be quantitative (qNMR).[9] Non-destructive.[9] | Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be difficult to interpret. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the detection capabilities of mass spectrometry. | Identification of volatile impurities by their mass-to-charge ratio and fragmentation patterns. | High specificity and sensitivity for compound identification. | Limited to volatile and thermally stable compounds.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Identification of non-volatile impurities by their mass-to-charge ratio.[11] | Applicable to a broader range of compounds than GC-MS. | Ionization efficiency can vary between compounds, potentially affecting quantification. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative experimental protocols for the key analytical methods discussed.
1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume of the sample solution onto the column. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography (GC)
This method is effective for assessing the purity of this compound and detecting any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.[10]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperature: Typically set at 250 °C and 280 °C, respectively.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1-10 µg/mL.[10]
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Purity is calculated based on the area percentage of the main peak.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can be used for an absolute purity determination without the need for a specific reference standard of the compound itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Analytical Workflow Visualization
The following diagram illustrates a general workflow for the analytical assessment of this compound purity.
Caption: General workflow for purity assessment.
This guide provides a foundational understanding of the analytical methodologies available for assessing the purity of this compound. The choice of method should be tailored to the specific requirements of the analysis. For regulatory filings, it is often necessary to use multiple orthogonal methods to provide a comprehensive purity profile.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 4487-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound(4487-59-6) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 4487-59-6|this compound|BLD Pharm [bldpharm.com]
A Researcher's Guide to NMR Characterization of 2-Bromo-5-nitropyridine Reaction Products and a Comparison with 2-Chloro-5-nitropyridine Alternatives
For researchers, scientists, and drug development professionals, 2-bromo-5-nitropyridine is a pivotal building block in the synthesis of novel heterocyclic compounds. Its versatile reactivity allows for the introduction of diverse functionalities through common cross-coupling and nucleophilic substitution reactions. Accurate characterization of the resulting products is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This guide provides a comparative analysis of the NMR characterization of products derived from Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions of this compound. Furthermore, it objectively compares its performance with the more economical alternative, 2-chloro-5-nitropyridine (B43025), supported by experimental data and detailed protocols.
Comparative Analysis of Reaction Products by NMR Spectroscopy
The electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen significantly influences the chemical shifts of the aromatic protons in the resulting products. The following tables summarize typical ¹H and ¹³C NMR data for products obtained from key reactions of this compound and its chloro-analogue.
Table 1: ¹H and ¹³C NMR Data for Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The substitution of the halogen at the 2-position with an aryl group leads to characteristic changes in the NMR spectrum.
| Starting Material | Product Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 2-Phenyl-5-nitropyridine | ~8.70 (d, H6), ~7.70-8.00 (m, Ar-H), ~7.40-7.50 (m, Ar-H) | ~158.0 (C2), ~150.0 (C6), ~142.0 (C5), ~137.0 (Ar-C), ~130.0 (Ar-CH), ~129.0 (Ar-CH), ~121.0 (C3), ~119.0 (C4) |
| 2-Chloro-5-nitropyridine | 2-Phenyl-5-nitropyridine | ~8.70 (d, H6), ~7.70-8.00 (m, Ar-H), ~7.40-7.50 (m, Ar-H) | ~158.0 (C2), ~150.0 (C6), ~142.0 (C5), ~137.0 (Ar-C), ~130.0 (Ar-CH), ~129.0 (Ar-CH), ~121.0 (C3), ~119.0 (C4) |
Note: The NMR data for the products are identical as the final compound is the same. The primary difference lies in the reaction conditions required.
Table 2: ¹H and ¹³C NMR Data for Buchwald-Hartwig Amination Products
This reaction is crucial for the formation of C-N bonds, widely used in the synthesis of pharmaceutical intermediates.
| Starting Material | Product Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | N-Phenyl-5-nitropyridin-2-amine | ~9.00 (d, H6), ~8.15 (dd, H4), ~7.20-7.40 (m, Ar-H), ~6.90-7.00 (m, Ar-H), ~6.80 (d, H3) | ~156.0 (C2), ~146.0 (C6), ~141.0 (C5), ~140.0 (Ar-C), ~130.0 (Ar-CH), ~124.0 (Ar-CH), ~120.0 (Ar-CH), ~110.0 (C3), ~108.0 (C4) |
| 2-Chloro-5-nitropyridine | N-Phenyl-5-nitropyridin-2-amine | ~9.00 (d, H6), ~8.15 (dd, H4), ~7.20-7.40 (m, Ar-H), ~6.90-7.00 (m, Ar-H), ~6.80 (d, H3) | ~156.0 (C2), ~146.0 (C6), ~141.0 (C5), ~140.0 (Ar-C), ~130.0 (Ar-CH), ~124.0 (Ar-CH), ~120.0 (Ar-CH), ~110.0 (C3), ~108.0 (C4) |
Table 3: ¹H and ¹³C NMR Data for Nucleophilic Aromatic Substitution (SNAr) Products
SNAr reactions with alkoxides are a common strategy for introducing oxygen-based functional groups.
| Starting Material | Product Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 2-Methoxy-5-nitropyridine | ~9.05 (d, H6), ~8.40 (dd, H4), ~6.90 (d, H3), ~4.05 (s, OCH₃) | ~164.0 (C2), ~146.0 (C6), ~141.0 (C5), ~138.0 (C4), ~110.0 (C3), ~55.0 (OCH₃) |
| 2-Chloro-5-nitropyridine | 2-Methoxy-5-nitropyridine | ~9.05 (d, H6), ~8.40 (dd, H4), ~6.90 (d, H3), ~4.05 (s, OCH₃) | ~164.0 (C2), ~146.0 (C6), ~141.0 (C5), ~138.0 (C4), ~110.0 (C3), ~55.0 (OCH₃) |
Reactivity Comparison: this compound vs. 2-Chloro-5-nitropyridine
The primary difference between using this compound and 2-chloro-5-nitropyridine lies in their reactivity, which is a direct consequence of the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, making this compound generally more reactive in palladium-catalyzed cross-coupling reactions. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Conversely, 2-chloro-5-nitropyridine is typically less expensive and more readily available, making it an attractive alternative for large-scale synthesis. However, its lower reactivity often necessitates more forcing conditions, such as higher temperatures and more sophisticated and expensive ligands to achieve comparable yields to its bromo-counterpart.
Caption: Comparison of 2-bromo- and 2-chloro-5-nitropyridine.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. Note that optimization of these conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of a halo-nitropyridine with an arylboronic acid.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Procedure:
-
To a flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-5-nitropyridine.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N cross-coupling of a halo-nitropyridine with an amine.[1]
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 2-halo-5-nitropyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) in a dry Schlenk flask.[1]
-
Add a dry, degassed solvent such as toluene (B28343) or dioxane.[1]
-
Seal the flask and heat the mixture with stirring, typically between 80-110 °C, for 12-24 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.[1]
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate in vacuo.[1]
-
Purify the product via flash column chromatography.[1]
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide
This protocol details the substitution of the halogen with an alkoxide, such as sodium methoxide.
Procedure:
-
Dissolve this compound (1.0 equiv) in the corresponding alcohol (e.g., methanol) or an inert solvent like THF.
-
Add the sodium alkoxide (e.g., sodium methoxide, 1.2 equiv) portion-wise or as a solution in the alcohol at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction's progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad substrate scope. This guide provides a detailed comparison of different palladium catalysts for the cross-coupling of 2-Bromo-5-nitropyridine, a key building block in the synthesis of numerous biologically active compounds. We will delve into the performance of various catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The choice of a palladium catalyst system is critical for the successful cross-coupling of this compound. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, making the selection of the appropriate catalyst and reaction conditions paramount for achieving high yields and selectivity. Below is a summary of the performance of various palladium catalysts in different cross-coupling reactions involving this compound and analogous substrates.
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | >15 | Moderate to Good[1] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | High[2] |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 1 | - |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | N-Methylaniline | NaOt-Bu | Toluene | 100 | - | High[3] |
| Buchwald-Hartwig | Pd(OAc)₂ / X-Phos | Aniline | NaOt-Bu or KOt-Bu | Toluene | 150 (MW) | 0.17 | Low to High[4] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | Acetonitrile | 100 | - | -[5] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for this compound and similar substrates.
Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is adapted from the synthesis of pyridine derivatives via Suzuki cross-coupling.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (2-5 mol%) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 85-95 °C with stirring for over 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, filter the mixture, and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination using Pd₂(dba)₃ and a Phosphine (B1218219) Ligand
This protocol provides a general methodology for the Buchwald-Hartwig amination of a bromo-heterocycle.[3]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium phosphate (K₃PO₄) (1.4 equivalents)
-
Anhydrous, degassed Toluene
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
A Comparative Guide to the Synthesis of Substituted Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Substituted nitropyridines are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The strategic introduction of a nitro group onto the pyridine (B92270) ring activates it for further functionalization, most commonly through nucleophilic aromatic substitution. This guide provides an objective comparison of various synthetic routes to key substituted nitropyridines, supported by experimental data to aid researchers in selecting the most efficient and appropriate methodology for their specific needs.
I. Comparative Analysis of Synthetic Routes
The synthesis of substituted nitropyridines can be approached from various starting materials, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope. Below, we compare common synthetic strategies for the preparation of 2-chloro-5-nitropyridine (B43025) and 3-amino-4-nitropyridine.
Synthesis of 2-Chloro-5-nitropyridine
2-Chloro-5-nitropyridine is a versatile intermediate, and its synthesis has been well-established through several routes. The choice of starting material significantly impacts the overall efficiency and safety of the process.
Table 1: Comparison of Synthetic Routes to 2-Chloro-5-nitropyridine
| Parameter | Route 1: From 2-Aminopyridine[1][2][3][4] | Route 2: From 2-Hydroxy-5-nitropyridine[1][2][5][6] | Route 3: From 3-Nitropyridine[1][6] | Route 4: From 2-Halogenated Acrylate[7] |
| Starting Material | 2-Aminopyridine (B139424) | 2-Hydroxy-5-nitropyridine (B147068) | 3-Nitropyridine | 2-Halogenated acrylate, Nitromethane |
| Key Steps | 1. Nitration2. Diazotization & Hydrolysis3. Chlorination | 1. Chlorination | 1. Chlorination with Dichlorine Monoxide | 1. Condensation & Cyclization2. Chlorination |
| Key Reagents | H₂SO₄, HNO₃, NaNO₂, HCl, PCl₅/POCl₃ | POCl₃, PCl₅, N,N-diethylaniline | Dichlorine monoxide, Triethylamine (B128534), Zinc chloride | DBU, Triethyl orthoformate, Zinc chloride, Ammonia |
| Overall Yield | ~41.1%[3][4] | 76.9% - 95.3%[1][6] | High (Specific yield not consistently reported) | High (e.g., 89.5% for chlorination step)[7] |
| Reaction Conditions | Multi-step, requires careful temperature control | High temperature (120-125°C) | Low temperature (-15°C to RT) | Multi-step, moderate to high temperatures |
| Advantages | Readily available starting material | High-yielding final step | Milder conditions for chlorination | Avoids direct nitration, safer |
| Disadvantages | Lower overall yield, formation of isomers[2] | Starting material may need to be synthesized | Reagent (Cl₂O) may not be readily available | Multi-step synthesis of intermediate |
Synthesis of 3-Amino-4-nitropyridine
3-Amino-4-nitropyridine is another crucial intermediate. A comparison of two primary synthetic approaches highlights the trade-offs between reaction complexity and yield.[8]
Table 2: Comparison of Synthetic Routes to 3-Amino-4-nitropyridine [8]
| Parameter | Protocol 1: Nitration of 4-Aminopyridine | Protocol 2: Amination of 4-Ethoxy-3-nitropyridine |
| Starting Material | 4-Aminopyridine | 4-Ethoxy-3-nitropyridine |
| Key Reagents | Fuming Nitric Acid, Sulfuric Acid | Ammonium Acetate, Triethylamine |
| Reaction Temperature | 0-10°C, then 90°C | 120°C |
| Reaction Time | ~8 hours, then overnight | 2.5 hours |
| Reported Yield | 70% | 75% |
| Product Isolation | Precipitation by pH adjustment, filtration | Precipitation in water, filtration |
| Advantages | Utilizes a simple starting material | Simpler, faster, and less hazardous procedure; higher reported yield |
| Disadvantages | Use of hazardous reagents, longer reaction time | Starting material is more complex |
II. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of substituted nitropyridines.
Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine
This multi-step synthesis involves nitration, diazotization/hydrolysis, and finally chlorination.[1][2][3]
Step 1: Synthesis of 2-Amino-5-nitropyridine (B18323) [1]
-
Add 2-aminopyridine (60.2g, 0.639mol) to concentrated sulfuric acid (150mL) while maintaining the temperature below 10°C.
-
After complete dissolution, add a mixture of concentrated sulfuric acid (95mL) and fuming nitric acid (95mL, 2.37mol) dropwise, keeping the temperature below 30°C.
-
Stir at 25-30°C for 40 minutes, then raise the temperature to 55-65°C and maintain for 11 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice (1000g).
-
Adjust the pH to 5.5-6.0 with 50 wt.% sodium hydroxide (B78521) solution and filter the precipitate.
-
Wash the filter cake with ice water and dry to obtain 2-amino-5-nitropyridine. Yield: 85.7%.[1]
Step 2: Synthesis of 2-Hydroxy-5-nitropyridine [1]
-
Dissolve 2-amino-5-nitropyridine (138.1g, 1.000mol) in 15 wt.% hydrochloric acid (913mL).
-
Cool the solution to -5 to 0°C and add a solution of sodium nitrite (B80452) (103.5g, 1.500mol) in water (100mL) dropwise.
-
Stir at 0-5°C for 45 minutes.
-
Filter and recrystallize the residue from a water/ethanol (B145695) mixture to obtain 2-hydroxy-5-nitropyridine. Yield: 81.3%.[1]
Step 3: Synthesis of 2-Chloro-5-nitropyridine [3]
-
Chlorinate 2-hydroxy-5-nitropyridine with a mixture of PCl₅ and POCl₃.
-
The total yield for the three steps is reported to be 41.1%.[3]
Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine
This method provides a more direct route if the starting hydroxypyridine is available.
Procedure: [1]
-
To a flask containing phosphorus oxychloride (350mL), add 2-hydroxy-5-nitropyridine (321.7g, 2.296mol), N,N-diethylaniline (361.8g, 2.985mol), and tetraethylammonium (B1195904) chloride (95.1g, 0.574mol).
-
Heat the mixture at 120-125°C for 5-8 hours, monitoring by TLC.
-
After completion, cool the reaction to below 50°C and remove excess POCl₃ under reduced pressure.
-
Pour the residue into crushed ice (5000g), stir until melted, and filter the solid.
-
Wash the filter cake with ice water and dry to obtain 2-chloro-5-nitropyridine. Yield: 76.9%.[1]
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2-Amino-5-nitropyridine Derivatives
This general protocol illustrates the functionalization of 2-chloro-5-nitropyridine with an amine nucleophile.
Procedure: [9]
-
Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous ethanol (to approx. 0.1 M).
-
Add the desired amine nucleophile (1.1 equiv) followed by triethylamine (1.2 equiv).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
III. Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow and key decision points in selecting a synthetic route for substituted nitropyridines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. globethesis.com [globethesis.com]
- 4. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 5. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Regioselectivity of Substitutions on 2-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2-bromo-5-nitropyridine. It compares the performance of various nucleophiles, offers detailed experimental protocols, and discusses alternative substrates, supported by available experimental data.
Introduction to the Regioselectivity of this compound
This compound is a highly versatile building block in organic synthesis, prized for its susceptibility to nucleophilic aromatic substitution.[1] The electron-deficient nature of the pyridine (B92270) ring, significantly enhanced by the strongly electron-withdrawing nitro group at the 5-position, activates the C-Br bond at the 2-position towards nucleophilic attack.
The regioselectivity of these substitutions is predominantly observed at the 2-position. This high degree of selectivity is governed by the stability of the intermediate Meisenheimer complex. Nucleophilic attack at the 2-position allows the negative charge of the intermediate to be delocalized over the pyridine nitrogen and the oxygen atoms of the nitro group, resulting in a more stable, lower-energy transition state. Attack at other positions does not permit this extent of resonance stabilization.
This guide will explore the reactions of this compound with common oxygen, nitrogen, and sulfur-based nucleophiles, providing a comparative overview of their reactivity.
Comparative Performance with Various Nucleophiles
The nucleophilic substitution on this compound proceeds readily with a variety of nucleophiles. While extensive quantitative data from a single comparative study under standardized conditions is limited, the following table summarizes representative yields and conditions gleaned from various sources and analogous systems. The reactions are consistently reported to be highly regioselective, yielding the 2-substituted product.
| Nucleophile Class | Representative Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Nitrogen | Piperidine (B6355638) | Methanol (B129727) | - | Reflux | 2-4 | ~95 |
| Aniline | Acetonitrile/DMF | - | 30-50 | 2-6 | Good to High | |
| Benzylamine | Isopropanol/Water | - | 80 | 2 | ~90 | |
| Oxygen | Sodium Methoxide (B1231860) | Methanol | - | 0 - Room Temp | 1-18 | >95 |
| Sodium Ethoxide | Ethanol | - | 25 | - | High | |
| Sulfur | Sodium Thiophenoxide | Methanol | - | Room Temp | - | High |
| Benzyl (B1604629) Mercaptan | DMF | K₂CO₃ | Room Temp | - | High |
Note: Yields are representative and can vary based on the specific substrate, nucleophile, and reaction conditions. Some data is inferred from reactions with the analogous 2-chloro-5-nitropyridine (B43025).
Reaction Pathways and Experimental Workflows
The nucleophilic aromatic substitution on this compound follows a well-established two-step addition-elimination mechanism.
A typical experimental workflow for the synthesis and purification of 2-substituted-5-nitropyridines is outlined below.
Detailed Experimental Protocols
The following are representative protocols for the reaction of this compound with different classes of nucleophiles.
Protocol 1: Reaction with an Amine (Piperidine)
Materials:
-
This compound
-
Piperidine
-
Methanol
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in methanol (approximately 0.1 M concentration).
-
Add piperidine (1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(piperidin-1-yl)-5-nitropyridine.
Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1 equiv) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield 2-methoxy-5-nitropyridine.
Protocol 3: Reaction with a Thiol (Benzyl Mercaptan)
Materials:
-
This compound
-
Benzyl mercaptan
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in DMF, add benzyl mercaptan (1.1 equiv) and potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(benzylthio)-5-nitropyridine.
Comparison with Alternative Substrates
The choice of leaving group on the pyridine ring can influence the rate of nucleophilic aromatic substitution. The general reactivity trend for halogens in SNAr reactions is often F > Cl > Br > I.
-
2-Chloro-5-nitropyridine: This is a very common and often more economical alternative to the bromo-analogue. In many SNAr reactions, the reactivity of 2-chloro-5-nitropyridine is comparable to that of this compound. The choice between the two often comes down to cost and availability.
-
2-Fluoro-5-nitropyridine (B1295090): Due to the high electronegativity of fluorine and its ability to stabilize the transition state through inductive effects, 2-fluoro-5-nitropyridine is generally more reactive towards nucleophilic aromatic substitution than its chloro and bromo counterparts.[2] This increased reactivity can be advantageous for reactions with weaker nucleophiles or when milder reaction conditions are required.
The logical relationship for the relative reactivity of these substrates is illustrated below.
Conclusion
This compound is an excellent substrate for nucleophilic aromatic substitution, demonstrating high regioselectivity for substitution at the 2-position with a wide range of nitrogen, oxygen, and sulfur nucleophiles. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of 2-substituted-5-nitropyridines, which are valuable intermediates in drug discovery and materials science. While 2-chloro-5-nitropyridine offers a comparable and often more cost-effective alternative, 2-fluoro-5-nitropyridine provides enhanced reactivity for more challenging transformations. The protocols and comparative data presented in this guide serve as a valuable resource for researchers planning synthetic routes involving this versatile building block.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-nitropyridine: A Guide for Laboratory Professionals
For Immediate Reference: Safety and Disposal Synopsis
This document provides essential safety information and procedural guidance for the proper disposal of 2-Bromo-5-nitropyridine, a compound requiring careful handling due to its toxic and irritant properties. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Key Safety Data
Before handling this compound, it is crucial to be aware of its primary hazards. This information is summarized from safety data sheets (SDS) and should be supplemented by a thorough review of the specific SDS provided by your chemical supplier.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
-
Hand Protection: Wear chemical-impermeable gloves.[4]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles and a face shield.[1]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust, use a NIOSH/MSHA approved respirator.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow to ensure safety and regulatory compliance. The following protocol outlines the general procedure.
Important Note: Specific chemical neutralization or deactivation protocols for this compound are not provided in standard safety data sheets. The recommended and compliant method of disposal is through a licensed hazardous waste disposal company. Attempting to neutralize the compound without a validated and approved procedure can be dangerous.
Waste Collection and Storage
-
Segregation: Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
Container Integrity: Ensure the waste container is in good condition and compatible with the chemical. Keep the container tightly closed.[1][4]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4] The storage area should be secure and accessible only to authorized personnel.[3][4][5]
Accidental Spill and Leak Cleanup
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Immediately evacuate personnel from the affected area.[1][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][4]
-
Cleanup:
Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[3][5]
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations.[5] It is the responsibility of the chemical waste generator to ensure complete and accurate classification of the waste.[5]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required for waste manifests.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
References
Personal protective equipment for handling 2-Bromo-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-5-nitropyridine. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as:
Immediate precautions include working in a well-ventilated area, preferably within a chemical fume hood, and ensuring that an emergency eyewash station and safety shower are readily accessible.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for splash protection but are not recommended for prolonged contact with pyridine (B92270) derivatives.[3][4][5] | Prevents skin contact and absorption.[4] Gloves should be inspected before use and disposed of properly after handling.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1][4] | Protects eyes from splashes and dust.[4] |
| Skin and Body Protection | Standard laboratory coat.[4] Consider a chemical-resistant apron and suit for larger quantities or when there is a significant risk of splashes. | Protects clothing and skin from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is typically sufficient.[4] For situations with a risk of aerosol or dust generation, a NIOSH-approved respirator may be necessary.[6] | Avoids inhalation of harmful vapors and dust.[4] |
Safe Handling and Operational Workflow
The following workflow diagram outlines the key steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Procedure |
| Small Spill | For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[4][7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7] |
| Large Spill | Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[3][7] Remove contaminated clothing.[8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3] Seek immediate medical attention.[3][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including the chemical itself, solutions, and contaminated lab supplies (e.g., gloves, pipette tips), must be treated as hazardous waste.[4]
-
Waste Containers: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[3][4] The label should include the chemical name and associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]
-
Disposal: Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations.[4] Do not dispose of this compound down the drain.[7]
By adhering to these safety and handling protocols, you can minimize risks and ensure a safe working environment when handling this compound. Always prioritize safety and consult your institution's specific safety guidelines.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
